N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDROADVTQNAKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555621 | |
| Record name | N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99724-17-1 | |
| Record name | N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99724-17-1 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient two-step synthesis pathway for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, and proceeds via a reductive amination followed by a deprotection step. This guide provides detailed experimental protocols, tabulated quantitative data for key reactions, and logical workflow diagrams to ensure clarity and reproducibility in a research and development setting.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Reductive Amination: The primary amine of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is dimethylated using formaldehyde in the presence of a reducing agent, sodium triacetoxyborohydride, to yield tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group of the intermediate is removed under acidic conditions to afford the final product, this compound, typically as a hydrochloride salt.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate (Reductive Amination)
This procedure outlines the N,N-dimethylation of the primary amine via reductive amination.[1][2][3]
Materials:
-
tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add formaldehyde (2.2 eq, 37% aqueous solution).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel chromatography if necessary.
Caption: Experimental workflow for the reductive amination step.
Step 2: Synthesis of this compound (Boc Deprotection)
This protocol describes the removal of the Boc protecting group to yield the final product.[4][5][6]
Materials:
-
tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane or suspend it directly in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
The product will often precipitate as the hydrochloride salt.
-
Collect the solid by filtration and wash with diethyl ether.
-
Dry the product under vacuum to obtain this compound dihydrochloride.
Caption: Experimental workflow for the Boc deprotection step.
Data Presentation
The following tables summarize the quantitative data for the synthesis pathway.
Table 1: Reactant and Reagent Quantities for Reductive Amination
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |
| tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 200.28 | 1.0 |
| Formaldehyde (37% aq.) | 30.03 (as CH₂O) | 2.2 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 |
Table 2: Reaction Conditions for Synthesis Pathway
| Step | Reaction | Solvent | Temperature | Duration | Typical Yield |
| 1 | Reductive Amination | 1,2-Dichloroethane | Room Temperature | 15 hours | >90% |
| 2 | Boc Deprotection | 1,4-Dioxane | Room Temperature | 1-4 hours | >95% |
Concluding Remarks
The described two-step synthesis provides a reliable and high-yielding route to this compound. The use of commercially available starting materials and well-established reaction conditions makes this pathway amenable to scale-up for drug development and manufacturing purposes. The provided protocols and data serve as a comprehensive guide for researchers in the field.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
physicochemical properties of "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine"
An In-depth Technical Guide on the Physicochemical Properties of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
Compound Identification
This compound is a heterocyclic organic compound belonging to the pyrrolidine class. Its structure features a pyrrolidine ring substituted at the 3-position with a dimethylaminomethyl group. This compound serves as a valuable building block in medicinal chemistry and pharmacological research, particularly in the development of central nervous system agents.
| Identifier | Value |
| IUPAC Name | N,N-dimethyl-1-pyrrolidin-3-ylmethanamine[1] |
| CAS Number | 99724-17-1[1] |
| Molecular Formula | C₇H₁₆N₂[1] |
| Canonical SMILES | CN(C)CC1CCNC1[1] |
| InChI Key | DDROADVTQNAKPF-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 128.22 g/mol | [1] |
| Boiling Point | 159.5 °C at 760 mmHg | [1] |
| Density | 0.878 g/cm³ | [1] |
| Flash Point | 45.4 °C | [1] |
| pKa (predicted) | ~10.5 | [2] |
| logP (predicted) | 1.2 | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are essential for reproducible research.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this purpose.[3][4]
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel to maintain a constant temperature. A calibrated combined pH electrode is immersed in the solution to monitor the pH.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the analyte solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant. The addition of titrant continues until well past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve, often determined by plotting the first derivative (ΔpH/ΔV).
-
pKa Calculation: The pKa is the pH at which half of the base has been neutralized (the half-equivalence point). At this point, the concentrations of the protonated and unprotonated forms of the amine are equal.
References
The Catalytic Mechanism of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine: An Overview of Pyrrolidine-Based Organocatalysis
A comprehensive review of existing scientific literature and chemical databases reveals no documented catalytic applications or established mechanisms of action for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. This compound is commercially available and has appeared in patent literature as a synthetic intermediate for the preparation of more complex molecules, including those with therapeutic potential. However, its role as a catalyst has not been reported.
For researchers, scientists, and drug development professionals interested in the catalytic potential of pyrrolidine scaffolds, this guide provides an in-depth overview of the well-established catalytic mechanisms of structurally related and widely studied pyrrolidine-based organocatalysts, such as the amino acid L-proline and its derivatives. These catalysts are foundational to the field of asymmetric organocatalysis and operate primarily through two key pathways: enamine and iminium catalysis.
General Principles of Pyrrolidine-Based Organocatalysis
Chiral pyrrolidine derivatives are among the most powerful and versatile classes of organocatalysts. Their efficacy stems from their ability to form transient, covalent intermediates with carbonyl compounds (aldehydes and ketones), activating them for a wide range of asymmetric transformations. The pyrrolidine ring provides a rigid scaffold that effectively transfers stereochemical information to the products.
The catalytic cycle of these secondary amine catalysts can be broadly divided into the following stages:
-
Activation: The pyrrolidine catalyst reacts with a carbonyl substrate to form a nucleophilic enamine or an electrophilic iminium ion.
-
Transformation: The activated intermediate reacts with another substrate.
-
Product Release and Catalyst Regeneration: The product is formed, and the pyrrolidine catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The Enamine Catalytic Cycle
Enamine catalysis is a powerful strategy for the α-functionalization of carbonyl compounds. The secondary amine of the pyrrolidine catalyst reversibly condenses with an aldehyde or ketone to form a chiral enamine intermediate. This enamine is a soft nucleophile, analogous to an enolate, but with enhanced reactivity and stereocontrol imparted by the chiral catalyst backbone.
The general workflow for an enamine-catalyzed reaction, such as an aldol addition, is depicted below.
Figure 1. Generalized enamine catalytic cycle.
Experimental Protocol for a Proline-Catalyzed Aldol Reaction (Illustrative Example):
It is crucial to reiterate that the following is a general, illustrative protocol for a reaction catalyzed by L-proline, not this compound.
-
Reaction Setup: To a stirred solution of the acceptor aldehyde (1.0 mmol) and the donor ketone (5.0 mmol, 5.0 equiv) in a suitable solvent (e.g., DMSO, 2.0 mL) is added L-proline (0.1 mmol, 10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (typically 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
The Iminium Catalytic Cycle
In contrast to enamine catalysis, iminium catalysis activates α,β-unsaturated carbonyl compounds for nucleophilic attack. The pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, rendering the β-position more electrophilic and susceptible to attack by a nucleophile.
A representative workflow for an iminium-catalyzed reaction, such as a Michael addition, is outlined below.
Figure 2. Generalized iminium catalytic cycle.
Conclusion
While this compound itself is not a documented organocatalyst, the broader family of pyrrolidine-based compounds represents a cornerstone of modern asymmetric synthesis. The principles of enamine and iminium catalysis, driven by catalysts like proline, have enabled the efficient and stereoselective synthesis of a vast array of complex molecules. For researchers in drug development, understanding these fundamental mechanisms is key to designing novel synthetic routes and exploring the potential of new chiral scaffolds. Future research may yet uncover catalytic applications for this compound or its derivatives, but for now, its utility appears to be confined to its role as a building block in organic synthesis.
"N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, catering to professionals in the fields of scientific research and pharmaceutical development.
Chemical Identification and Molecular Structure
The fundamental identification and structural details of this compound are crucial for any research and development endeavor.
CAS Number: 99724-17-1
Molecular Structure:
The molecular structure of this compound consists of a central pyrrolidine ring substituted at the 3-position with a dimethylaminomethyl group.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN(C)CC1CCNC1 |
| InChI Key | DDROADVTQNAKPF-UHFFFAOYSA-N |
Synthesis and Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous substituted pyrrolidines. A plausible and commonly employed synthetic strategy is the reductive amination of a suitable pyrrolidine-3-carboxaldehyde derivative.
General Synthetic Workflow:
A logical synthetic pathway would involve the protection of the pyrrolidine nitrogen, followed by the introduction of the dimethylaminomethyl side chain, and subsequent deprotection.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Protection of Pyrrolidine-3-carboxylic acid: The starting material, pyrrolidine-3-carboxylic acid, would first be protected at the nitrogen atom. A common protecting group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) would be introduced under standard conditions.
-
Reduction to Aldehyde: The protected carboxylic acid would then be carefully reduced to the corresponding aldehyde. This can be achieved using various reducing agents, with precise control of reaction conditions to avoid over-reduction to the alcohol.
-
Reductive Amination: The resulting N-protected pyrrolidine-3-carboxaldehyde would undergo reductive amination with dimethylamine. This reaction typically proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).
-
Deprotection: The final step involves the removal of the protecting group from the pyrrolidine nitrogen to yield the target compound, this compound. The choice of deprotection conditions depends on the protecting group used (e.g., acidic conditions for Boc, hydrogenation for Cbz).
Biological Significance and Potential Applications
While specific biological data for this compound is limited in the public domain, the broader class of 3-substituted pyrrolidine derivatives has been extensively investigated for a range of biological activities. These compounds are recognized as valuable scaffolds in the design of agents targeting the central nervous system and other therapeutic areas.
Derivatives of 3-aminopyrrolidine have been explored as potential inhibitors of various enzymes and receptors. For instance, studies have shown that substituted aminopyrrolidines can exhibit high affinity and selectivity for histamine H3 receptors, suggesting their potential as antagonists for this target.
Logical Relationship of Pyrrolidine Scaffold to Drug Discovery:
The versatility of the pyrrolidine core allows for the exploration of diverse chemical space, leading to the identification of novel drug candidates.
Caption: The role of the pyrrolidine scaffold in the drug discovery process.
Given the structural motifs present in this compound, it is plausible that this compound could serve as a building block or a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile.
Conclusion
This compound is a chemical entity with a foundation in the well-established and pharmacologically significant pyrrolidine scaffold. While detailed public data on this specific compound is sparse, its structure suggests potential for biological activity and utility as an intermediate in the synthesis of more complex molecules. The synthetic pathways to access this compound are based on robust and well-understood organic chemistry principles. For researchers and drug development professionals, this compound represents a starting point for the exploration of new chemical space in the ongoing quest for novel and effective therapeutic agents. Further empirical studies are necessary to fully characterize its biological properties and potential applications.
A Technical Guide to the Spectroscopic Characterization of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines detailed protocols for the synthesis and spectroscopic analysis of the title compound, intended to support research and development activities.
Predicted Spectroscopic Data
The data presented in the following tables are predicted based on the analysis of substituent effects and known chemical shift ranges for the functional groups present in this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |
| Pyrrolidine N-H | 1.5 - 3.0 | Broad Singlet | - | 1H |
| Pyrrolidine C2-H, C5-H | 2.8 - 3.2 | Multiplet | - | 4H |
| Pyrrolidine C3-H | 2.3 - 2.7 | Multiplet | - | 1H |
| Pyrrolidine C4-H | 1.6 - 2.0 | Multiplet | - | 2H |
| Methylene C-H (CH₂) | 2.2 - 2.5 | Doublet | ~7 | 2H |
| N,N-Dimethyl (CH₃)₂ | ~2.2 | Singlet | - | 6H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ) ppm |
| Pyrrolidine C2, C5 | 45 - 55 |
| Pyrrolidine C3 | 35 - 45 |
| Pyrrolidine C4 | 25 - 35 |
| Methylene C (CH₂) | 60 - 70 |
| N,N-Dimethyl (CH₃)₂ | 40 - 50 |
Table 3: Predicted IR Spectroscopic Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| N-CH₃ Stretch | 2750 - 2850 | Medium |
| C-N Stretch (Tertiary Amine) | 1050 - 1250 | Medium |
| C-N Stretch (Secondary Amine) | 1150 - 1350 | Medium |
| N-H Wag (Pyrrolidine) | 650 - 900 | Broad |
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Fragmentation Pathway |
| 128 | [M]⁺ | Molecular Ion |
| 113 | [M - CH₃]⁺ | Loss of a methyl group |
| 84 | [M - N(CH₃)₂]⁺ | Alpha-cleavage, loss of dimethylamino radical |
| 71 | [C₄H₉N]⁺ | Pyrrolidine ring fragment |
| 58 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage |
| 44 | [C₂H₅N]⁺ | Cleavage of the pyrrolidine ring |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Reductive Amination
A plausible synthetic route to the target compound involves the reductive amination of a suitable precursor, such as tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
Materials:
-
tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Deprotection: Dissolve tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate in dichloromethane. Add trifluoroacetic acid dropwise at 0 °C and stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and wash with dichloromethane. Basify the aqueous layer to pH > 10 with a suitable base (e.g., NaOH).
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by distillation or column chromatography to obtain this compound.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire the spectrum at 298 K. Use a spectral width of 0-12 ppm. The number of scans should be 16-32 with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire a proton-decoupled spectrum. The number of scans should be 1024-4096 with a relaxation delay of 2-5 seconds. The spectral width should be 0-200 ppm.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid amine, the compound can be analyzed as a thin film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.
-
Instrumentation:
-
Technique: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Parameters: Operate in positive ion mode. Scan a mass range of m/z 50-300. Optimize the capillary voltage (typically 3-4 kV) and nebulizer gas flow to achieve a stable spray.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound.
Caption: Synthetic and analytical workflow for the target compound.
Caption: Predicted ESI-MS fragmentation pathway.
The Stereochemical Landscape of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The stereochemistry of substituted pyrrolidines plays a pivotal role in their pharmacological and toxicological profiles, as the three-dimensional arrangement of substituents dictates their interaction with chiral biological targets such as receptors and enzymes. This technical guide provides an in-depth exploration of the stereochemistry of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, a chiral pyrrolidine derivative with potential applications in drug discovery. The molecule possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (R)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine and (S)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. This guide will detail the stereoselective synthesis, analytical methods for enantiomeric separation, and the potential implications of its stereochemistry on biological activity.
Stereoselective Synthesis of (R)- and (S)-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
The enantiomerically pure forms of this compound can be synthesized from commercially available chiral precursors, namely (R)-1-Boc-3-(aminomethyl)pyrrolidine and (S)-1-Boc-3-(aminomethyl)pyrrolidine.[1][2] The synthesis involves a two-step process: N,N-dimethylation of the primary amine followed by deprotection of the pyrrolidine nitrogen.
Experimental Protocol: N,N-Dimethylation via Eschweiler-Clarke Reaction
This protocol describes a common method for the exhaustive methylation of primary amines.
Materials:
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
Procedure:
-
N,N-Dimethylation: To a solution of (R)- or (S)-1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (3.0 eq) dropwise at 0°C.
-
The reaction mixture is then heated to reflux for 12-16 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc protected N,N-dimethylated product.
-
Deprotection: The crude product is dissolved in a minimal amount of dichloromethane and treated with an excess of 4M HCl in 1,4-dioxane.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The product is precipitated by the addition of diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum to yield the desired enantiomer of this compound as a dihydrochloride salt.
Diagram of the Synthetic Pathway:
Chiral Separation and Analysis
The enantiomeric purity of this compound is critical for its use in pharmacological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the enantiomers.
Experimental Protocol: Chiral HPLC
This protocol provides a general guideline for developing a chiral HPLC method for the separation of the enantiomers of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
Procedure:
-
Column Selection: A screening of different chiral stationary phases is recommended to find the optimal column for baseline separation. Polysaccharide-based CSPs are often a good starting point for the separation of chiral amines.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents should be optimized to achieve the best resolution. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and reduce tailing.
-
Analysis: The racemic mixture and the individual enantiomers are dissolved in the mobile phase and injected into the HPLC system. The retention times of the two enantiomers are determined, and the enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers.
Workflow for Chiral HPLC Method Development:
Stereochemistry and Biological Activity
While specific comparative biological data for the enantiomers of this compound are not extensively available in the public domain, the principle of stereospecificity in drug action is well-established. Different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is due to the three-dimensional nature of drug-target interactions.
For instance, pyrrolidine derivatives are known to interact with various receptors and transporters in the central nervous system, such as muscarinic acetylcholine receptors and dopamine transporters.[3][4] The binding pockets of these proteins are chiral, and thus, one enantiomer of a ligand may fit much better than the other, leading to differences in binding affinity and efficacy.
Table 1: Hypothetical Comparative Biological Activity Data
The following table illustrates the type of quantitative data that would be essential for a thorough understanding of the stereochemistry-activity relationship of this compound. Please note that the values presented here are hypothetical and for illustrative purposes only, as specific experimental data for this compound enantiomers is not currently available in published literature.
| Target | Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Muscarinic M1 Receptor | Ki (nM) | 150 | 2500 |
| Dopamine Transporter (DAT) | IC50 (nM) | 80 | 1200 |
| Serotonin Transporter (SERT) | IC50 (nM) | 500 | 450 |
Signaling Pathway Implication:
Differential binding of the enantiomers to a G-protein coupled receptor, such as a muscarinic receptor, could lead to stereospecific activation or inhibition of downstream signaling pathways. For example, the more active enantiomer could lead to a more robust Gq-protein activation, resulting in increased production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization and protein kinase C (PKC) activation.
Conclusion
The stereochemistry of this compound is a critical factor that likely governs its biological activity. This technical guide has provided a framework for its stereoselective synthesis and chiral analysis. While specific comparative pharmacological data for its enantiomers remains to be fully elucidated in the public domain, the principles outlined here underscore the importance of considering stereoisomerism in the design and development of novel therapeutic agents based on the pyrrolidine scaffold. Further research into the differential biological effects of the (R) and (S) enantiomers is warranted to fully understand their therapeutic potential and to ensure the development of safe and effective medicines.
References
The Pyrrolidine Ring: A Privileged Scaffold in Modern Pharmaceuticals
The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its unique structural and physicochemical properties have established it as a "privileged scaffold," appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][5][6] This technical guide provides an in-depth exploration of the biological significance of the pyrrolidine ring, detailing its role in various therapeutic areas, supported by quantitative data, experimental methodologies, and visualizations of key biological pathways.
Core Physicochemical and Structural Properties
The versatility of the pyrrolidine scaffold stems from its distinct characteristics:
-
Three-Dimensionality : Unlike flat aromatic rings, the sp³-hybridized carbon atoms in the saturated pyrrolidine ring provide a non-planar, three-dimensional structure. This "pseudorotation" allows for efficient exploration of pharmacophore space and complex interactions with biological targets.[1][7][8]
-
Stereochemistry : The pyrrolidine ring can possess up to four stereogenic centers, leading to a high degree of stereochemical diversity. The specific spatial orientation of substituents is crucial, as different stereoisomers can exhibit vastly different biological profiles and binding modes to enantioselective proteins like enzymes and receptors.[1][7][8]
-
Basicity and Hydrogen Bonding : The secondary amine nitrogen atom imparts basicity to the scaffold and can act as a hydrogen bond donor. When N-substituted, the nitrogen can serve as a hydrogen bond acceptor.[1][9] These properties are critical for molecular recognition and interaction with biological targets.
-
Improved Physicochemical Properties : Incorporating a pyrrolidine motif can enhance a drug candidate's properties, such as aqueous solubility and bioavailability, which are crucial for its ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[6][9]
Therapeutic Applications and Biological Activities
Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities across numerous disease areas.
Anticancer Activity
The pyrrolidine scaffold is a key component in many anticancer agents that function through diverse mechanisms.
-
Enzyme Inhibition : Pyrrolidine-containing molecules act as potent inhibitors of enzymes crucial for cancer progression. For instance, they are used to target Poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA damage repair.[1] They also form the basis for inhibitors of kinases like CK1 and PI3K, which are key nodes in cancer signaling pathways.[1][10]
-
Receptor Antagonism : Certain derivatives act as antagonists for receptors like the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[2]
-
Cytotoxicity : Many pyrrolidine derivatives exhibit direct cytotoxic and antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer.[2][4]
The diagram below illustrates the inhibition of the PARP-1 DNA repair pathway, a common mechanism for pyrrolidine-based anticancer agents.
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class/Derivative | Target/Cell Line | Activity Type | Value | Reference |
| (S)-pyrrolidine derivative (51a) | CXCR4 Receptor | IC₅₀ | 79 nM | [1] |
| Benzimidazole carboxamide (19a-p) | PARP-1, PARP-2 | Inhibition | - | [1] |
| Thiosemicarbazone pyrrolidine–copper(II) complex (37a) | SW480 Cancer Cell Line | IC₅₀ | 0.99 ± 0.09 µM | [2] |
| Polysubstituted Pyrrolidines (35a, b) | Various Cancer Cell Lines | IC₅₀ | 2.9 to 16 µM | [10] |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 Breast Cancer | IC₅₀ | 0.42 - 0.78 µM | [4] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 Colon Cancer | IC₅₀ | 0.39 - 0.92 µM | [4] |
| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 Complex | Dock Score | > 67.67 | [11] |
| Pyrrolidine derivative (18) | Mcl-1 Protein | Kᵢ | 0.077 µM | [12] |
| Pyrrolidine derivative (40) | PC-3 Prostate Cancer | Kᵢ | 8.45 µM | [12] |
Antiviral Activity
Pyrrolidine rings are integral to several antiviral drugs, particularly those targeting viral proteases and other essential proteins.
-
Hepatitis C Virus (HCV) : Drugs like Telaprevir and Ombitasvir contain pyrrolidine moieties and are potent inhibitors of HCV proteins.[6][10] Telaprevir inhibits the NS3/4A serine protease, while Ombitasvir targets the NS5A protein, both of which are essential for viral replication.[10]
-
Human Rhinovirus (HRV) & Poliovirus : Pyrrolidine dithiocarbamate (PDTC) has shown potent activity against HRV and poliovirus by interfering with viral protein expression and protecting host cells from cytopathic effects.[13]
-
Coronaviruses : Recent research has focused on pyrrolidines as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2, making them attractive targets for broad-spectrum antiviral development.[14]
The workflow for identifying viral protease inhibitors is visualized below.
Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is present in drugs treating various CNS conditions, including epilepsy and ischemic stroke.
-
Anticonvulsant Activity : Pyrrolidine-2,5-dione (succinimide) is a valuable scaffold for anticonvulsant drugs that are thought to interact with voltage-gated sodium and calcium channels.[1] Levetiracetam, a major antiepileptic drug, features a pyrrolidinone core and acts by binding to the synaptic vesicle protein 2A (SV2A).[15]
-
Neuroprotection : Certain pyrrolidine derivatives act as potent sodium channel blockers, showing significant neuroprotective activity in models of ischemic stroke.[16]
Enzyme Inhibition
Beyond cancer and virology, pyrrolidine derivatives are potent inhibitors of various enzymes implicated in a range of diseases.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Pyrrolidine-2-carbonitrile derivatives are effective DPP-4 inhibitors, used in the treatment of type 2 diabetes.[17]
-
Autotaxin (ATX) Inhibition : Boronic acid derivatives of pyrrolidine have been identified as potent inhibitors of ATX, an enzyme involved in inflammatory conditions and cancer.[18]
-
α-Glucosidase and Aldose Reductase (ALR2) Inhibition : Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as dual-target inhibitors of these enzymes, making them potential candidates for treating diabetes.[1]
Table 2: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound Class/Derivative | Target Enzyme | Activity Type | Value | Reference |
| Polyhydroxylated Pyrrolidines | α-Glucosidase (AG), Aldose Reductase (ALR2) | Dual Inhibition | - | [1] |
| Pyrrolidine Sulfonamide (23d) | DPP-IV | IC₅₀ | 11.32 ± 1.59 µM | [3] |
| Pyrrolidine-2-carbonitrile (17a) | DPP-4 | IC₅₀ | 0.017 µM | [17] |
| Boronic Acid Derivative (21) | Autotaxin (ATX) | IC₅₀ | 35 nM | [18] |
| Boronic Acid Derivative (3k) | Autotaxin (ATX) | IC₅₀ | 50 nM | [18] |
| Hydroxamic Acid (16) | Autotaxin (ATX) | IC₅₀ | 700 nM | [18] |
| Carboxylic Acid (40b) | Autotaxin (ATX) | IC₅₀ | 800 nM | [18] |
Antimicrobial Activity
The pyrrolidine ring is found in natural and synthetic compounds with antibacterial and antifungal properties. These agents may act by inhibiting essential microbial enzymes or disrupting cell wall integrity.[2][6] Anisomycin, a pyrrolidine antibiotic, functions by inhibiting protein biosynthesis.[19]
Key Experimental Protocols
The biological evaluation of pyrrolidine-containing compounds relies on standardized in vitro and in vivo assays.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4]
Methodology:
-
Cell Culture : Plate cells (e.g., MCF-7, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : Prepare serial dilutions of the pyrrolidine test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of a pyrrolidine derivative against a specific enzyme target (e.g., DPP-4, ATX).
Methodology:
-
Reagent Preparation : Prepare buffer solutions, the purified enzyme, the specific substrate for the enzyme, and serial dilutions of the pyrrolidine inhibitor.
-
Reaction Mixture : In a microplate, combine the buffer, the enzyme, and varying concentrations of the inhibitor (or vehicle control). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction : Add the substrate to each well to start the enzymatic reaction.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection : Measure the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis : Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable model to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion
The pyrrolidine ring is an exceptionally versatile and valuable scaffold in pharmaceutical sciences. Its inherent three-dimensionality, stereochemical richness, and favorable physicochemical properties allow for the design of potent and selective modulators of a wide array of biological targets. From inhibiting key enzymes in cancer and diabetes to blocking viral replication and modulating CNS activity, pyrrolidine-containing compounds continue to be a major focus of drug discovery and development. The ongoing exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the development of new generations of innovative therapeutics built around this privileged core.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the available physicochemical data for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, with a focus on its solubility and stability characteristics. The information herein is intended to guide researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the handling, formulation, and analysis of this compound.
Compound Overview
This compound is a substituted pyrrolidine derivative. Its structure, featuring a pyrrolidine ring and a dimethylaminomethyl side chain, classifies it as a tertiary amine. Such scaffolds are of interest in medicinal chemistry as building blocks for more complex molecules. A comprehensive understanding of its solubility and stability is crucial for its application in drug discovery and development, influencing everything from reaction conditions to formulation and bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-1-pyrrolidin-3-ylmethanamine | [1] |
| Synonyms | Dimethyl-pyrrolidin-3-ylmethyl-amine | [1] |
| CAS Number | 99724-17-1 | [1] |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| Boiling Point | 159.5 °C at 760 mmHg | [1] |
| Density | 0.878 g/cm³ | [1] |
| Flash Point | 45.4 °C | [1] |
Solubility Profile
General Solubility of Aliphatic Amines:
-
Aqueous Solubility: Low molecular weight amines, typically those with fewer than six carbon atoms, exhibit good solubility in water due to their ability to form hydrogen bonds.[2][3]
-
pH-Dependent Solubility: As bases, amines react with acids to form water-soluble salts (amine hydrochlorides).[3][4] Therefore, the aqueous solubility of this compound is expected to be significantly higher in acidic solutions (pH < 7) compared to neutral or basic solutions.[2][5] In acidic conditions, the nitrogen atoms become protonated, forming cationic species that are readily solvated by water.
-
Organic Solvents: Amines are generally soluble in organic solvents such as diethyl ether, dichloromethane, and alcohols.[3]
The following tables illustrate how quantitative solubility data for this compound should be presented.
Table 2: Predicted Aqueous Solubility Profile
| Solvent System (Buffer) | Temperature (°C) | Expected Solubility (mg/mL) | Rationale |
| pH 2.0 (HCl Buffer) | 25 | High (> 100) | Formation of a highly soluble dihydrochloride salt. |
| pH 7.4 (Phosphate Buffer) | 25 | Moderate to High | Partial protonation of the amine groups. |
| Water (unbuffered) | 25 | Moderate | Acts as a weak base in water.[4] |
| pH 10.0 (Carbonate Buffer) | 25 | Low | Primarily in the free base form, which is less polar. |
Table 3: Predicted Solubility in Common Organic Solvents
| Solvent | Temperature (°C) | Expected Solubility |
| Methanol | 25 | Very Soluble |
| Ethanol | 25 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | Very Soluble |
| Dichloromethane (DCM) | 25 | Very Soluble |
| Acetonitrile | 25 | Soluble |
| Ethyl Acetate | 25 | Soluble |
| Hexanes | 25 | Sparingly Soluble |
Stability Profile
Detailed stability studies for this compound are not publicly documented. Stability testing is essential to determine a compound's shelf-life and appropriate storage conditions by evaluating the effect of environmental factors on its quality.[6] For pharmaceutical compounds, this typically involves forced degradation studies under various stress conditions.[7]
General Stability Considerations for Amines:
-
Oxidation: Amines can be susceptible to oxidation, which may be accelerated by exposure to air, light, and certain metal ions. The tertiary amine is less susceptible to oxidation than primary or secondary amines but can form N-oxides.[8]
-
pH Stability: The stability of the compound may vary at different pH values. While generally stable, extreme pH conditions combined with high temperatures can lead to degradation.
-
Temperature: As with most organic molecules, elevated temperatures can accelerate degradation processes.
-
Photostability: Exposure to UV or visible light can sometimes induce degradation. Photostability testing is a standard component of pharmaceutical stability trials.[9]
The following table provides a template for presenting stability data once it has been generated through experimental work.
Table 4: Illustrative Stability Data Presentation (Forced Degradation)
| Stress Condition | Duration | Assay (%) Remaining | Major Degradants |
| 0.1 M HCl at 60 °C | 7 days | > 98% | Not Detected |
| 0.1 M NaOH at 60 °C | 7 days | > 95% | Not Detected |
| 3% H₂O₂ at 25 °C | 24 hours | ~90% | N-oxide species |
| Thermal (80 °C, dry) | 7 days | > 99% | Not Detected |
| Photolytic (ICH Q1B Option 2) | 7 days | > 99% | Not Detected |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound, based on standard pharmaceutical industry practices.
This protocol determines the solubility of the compound at various pH levels, which is critical for predicting its behavior in biological systems.
-
Preparation of Buffers: Prepare a series of aqueous buffers (e.g., HCl for pH 2, phosphate for pH 7.4, carbonate for pH 10) with known ionic strength.
-
Sample Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of each buffer (e.g., 1 mL) in separate glass vials. This creates a slurry.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
Quantification: Determine the concentration against a standard curve prepared from a known concentration of the compound.
This protocol establishes the stability profile of the compound under stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[10]
-
Develop a Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.
-
Validation: The method must be validated to separate the parent peak from all potential degradation products, ensuring specificity.
-
-
Perform Forced Degradation Studies:
-
Prepare solutions of the compound (e.g., at 1 mg/mL) in various stress media.
-
Acid Hydrolysis: 0.1 M HCl, heated at 60-80 °C.
-
Base Hydrolysis: 0.1 M NaOH, heated at 60-80 °C.
-
Oxidative Degradation: 3% H₂O₂, at room temperature.
-
Thermal Degradation: Store the solid compound and a solution in an oven at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Analyze samples at predetermined time points (e.g., 0, 24, 48, 168 hours) using the stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. chemhaven.org [chemhaven.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. japsonline.com [japsonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine | RUO [benchchem.com]
- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 10. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols: The Use of Pyrrolidine-Based Diamine Ligands in Asymmetric Synthesis
Introduction
A comprehensive review of the scientific literature was conducted to identify the use of "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" as a ligand in organic synthesis. While this compound is commercially available, specific and detailed protocols for its application as a ligand in common catalytic reactions such as cross-coupling or asymmetric synthesis are not well-documented in published literature. However, the structural features of this molecule—a chiral 1,2-diamine integrated into a pyrrolidine scaffold—are characteristic of a class of privileged ligands that have demonstrated significant utility in asymmetric catalysis.
This document, therefore, provides a detailed application note and protocol for a structurally related and well-studied class of ligands: chiral 1,2-diamines. The presented example focuses on the use of a C₂-symmetric diamine ligand in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. This reaction is a fundamental C-C bond-forming transformation that produces enantioenriched β-nitro alcohols, which are versatile precursors to chiral amino alcohols and other valuable synthetic intermediates. The principles and protocols described herein can serve as a guide for researchers exploring the potential of "this compound" or similar chiral diamines as ligands in asymmetric synthesis.
Application Note: Chiral Diamine-Copper(II) Catalyzed Asymmetric Henry Reaction
Overview
The asymmetric Henry reaction is the catalytic, enantioselective addition of a nitroalkane to an aldehyde to produce a β-nitro alcohol. The use of chiral ligands to control the stereochemical outcome of this reaction is a well-established strategy. Chiral vicinal diamines, in combination with copper(II) salts, form effective catalysts for this transformation. The diamine ligand coordinates to the copper center, creating a chiral environment that directs the approach of the reactants, leading to high levels of enantioselectivity.
Ligand Structure and Function
The featured ligand class is C₂-symmetric 1,2-diamines, such as (1R,2R)-N,N'-dibenzyl-1,2-diaminocyclohexane. The two nitrogen atoms of the diamine chelate to the copper(II) ion, forming a stable complex. The chirality of the diamine backbone and the steric bulk of the N-substituents are crucial for inducing enantioselectivity. The pyrrolidine ring in compounds like "this compound" suggests that it could act as a chiral scaffold for a bidentate N,N-ligand.
Reaction Mechanism
The generally accepted mechanism involves the formation of a chiral copper(II)-diamine complex. This complex acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. The complex also functions as a Brønsted base, deprotonating the nitroalkane to form a nitronate anion. Within the chiral coordination sphere of the copper complex, the nitronate then adds to the activated aldehyde in a stereocontrolled manner. Subsequent protonation of the resulting alkoxide furnishes the enantioenriched β-nitro alcohol product and regenerates the catalyst.
experimental protocol for the synthesis of "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, a valuable pyrrolidine-based scaffold for pharmaceutical and neuroscience research. The outlined three-step synthetic route starts from the commercially available N-Boc-3-hydroxypyrrolidine, proceeding through an oxidation and a reductive amination, followed by a final deprotection step.
Synthetic Pathway Overview
The synthesis commences with the oxidation of the hydroxyl group of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to the corresponding aldehyde. The resulting intermediate, tert-butyl 3-formylpyrrolidine-1-carboxylate, undergoes reductive amination with dimethylamine to introduce the dimethylaminomethyl moiety. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound, this compound.
Caption: A flowchart illustrating the three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-formylpyrrolidine-1-carboxylate
This step involves the oxidation of the secondary alcohol to an aldehyde. A common and mild method is the use of Dess-Martin periodinane (DMP).
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 187.25 | 1.0 |
| Dess-Martin periodinane (DMP) | 424.14 | 1.2 |
| Dichloromethane (DCM), anhydrous | 84.93 | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | - |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 158.11 | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - |
Procedure:
-
To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-formylpyrrolidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate
This step is a one-pot reductive amination of the aldehyde intermediate with dimethylamine using sodium triacetoxyborohydride.[1][2][3]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| tert-butyl 3-formylpyrrolidine-1-carboxylate | 185.23 | 1.0 |
| Dimethylamine hydrochloride | 81.54 | 1.5 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous | - | - |
| Acetic acid (optional, for ketone substrates) | 60.05 | catalytic |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - |
Procedure:
-
Dissolve tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq) and dimethylamine hydrochloride (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M).[3]
-
To this stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product. This product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound
The final step is the removal of the Boc protecting group under acidic conditions.[4][5][6]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate | 228.34 | 1.0 |
| Trifluoroacetic acid (TFA) | 114.02 | 5-10 |
| Dichloromethane (DCM), anhydrous | 84.93 | - |
| Sodium hydroxide (NaOH) solution (e.g., 1 M) | 40.00 | - |
Alternative Deprotection Reagent: 4 M HCl in 1,4-dioxane.[6]
Procedure:
-
Dissolve the crude tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to a pH > 10 with a cold aqueous solution of NaOH (e.g., 1 M).
-
Extract the free amine into an organic solvent (e.g., DCM or chloroform) (3-5x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation under reduced pressure if required.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | N-Boc-3-hydroxypyrrolidine | N-Boc-3-formylpyrrolidine | Dess-Martin periodinane | 85-95 |
| 2 | N-Boc-3-formylpyrrolidine | N-Boc-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | Dimethylamine HCl, NaBH(OAc)₃ | 70-90[1] |
| 3 | N-Boc protected amine | This compound | TFA or HCl | >90 |
Disclaimer: The provided protocols are based on established chemical transformations and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Yields are estimates and may vary depending on the specific reaction conditions and scale.
References
- 1. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Applications of Pyrrolidine-Based Organocatalysts in Asymmetric Catalysis: A General Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
While "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" is not a widely documented organocatalyst in the field of asymmetric catalysis based on current literature, the chiral pyrrolidine scaffold is a cornerstone of modern organocatalysis.[1][2] This structural motif, present in the natural amino acid proline, has been extensively modified to create a vast library of highly efficient and selective organocatalysts.[1] These catalysts are instrumental in the stereoselective synthesis of complex chiral molecules, which is of paramount importance in drug discovery and development.[3][4] This document provides a general overview of the applications of chiral pyrrolidine-based organocatalysts in asymmetric synthesis, including common reaction types and a generalized catalytic cycle.
The Role of the Pyrrolidine Scaffold in Asymmetric Catalysis
The efficacy of pyrrolidine-based organocatalysts stems from their ability to activate substrates through the formation of transient chiral intermediates, namely enamines and iminium ions. The rigid five-membered ring of the pyrrolidine core, coupled with stereogenic centers, creates a well-defined chiral environment that directs the approach of reagents, leading to high levels of enantioselectivity in the final product.[1] The substitution pattern on the pyrrolidine ring can be fine-tuned to optimize reactivity and selectivity for a wide range of chemical transformations.[1]
Key Asymmetric Reactions Catalyzed by Pyrrolidine Derivatives
Chiral pyrrolidine-based organocatalysts have been successfully employed in a multitude of asymmetric reactions, including:
-
Aldol Reactions: These catalysts are highly effective in promoting the asymmetric aldol reaction between ketones and aldehydes, leading to the formation of chiral β-hydroxy ketones with high diastereo- and enantioselectivity.[1]
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another hallmark application, yielding enantiomerically enriched products.
-
[3+2] Cycloadditions: Pyrrolidine-based catalysts are pivotal in mediating asymmetric [3+2] cycloaddition reactions, providing access to complex five-membered heterocyclic rings, which are common motifs in natural products and pharmaceuticals.[2][5]
-
Mannich Reactions: These catalysts facilitate the enantioselective synthesis of β-amino carbonyl compounds through the reaction of an aldehyde, an amine, and a ketone.
-
α-Functionalization of Carbonyl Compounds: This includes α-amination, α-oxidation, and α-halogenation reactions, which install a chiral center at the α-position of aldehydes and ketones.
Due to the lack of specific data for "this compound" as a catalyst, a table summarizing quantitative data cannot be provided.
Generalized Experimental Protocol for a Pyrrolidine-Catalyzed Asymmetric Aldol Reaction
The following is a generalized protocol for a typical asymmetric aldol reaction catalyzed by a chiral pyrrolidine derivative. Note: This is a representative example and not specific to "this compound". Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) is crucial for any new substrate combination.
Materials:
-
Chiral pyrrolidine-based organocatalyst (e.g., (S)-Proline or a derivative)
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMF, DMSO, or chlorinated solvents)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Drying agent (e.g., Na2SO4 or MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral pyrrolidine organocatalyst (typically 5-20 mol%).
-
Dissolve the catalyst in the anhydrous solvent.
-
Add the ketone (typically 1.5-3 equivalents) to the solution and stir for a few minutes.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from -20 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral β-hydroxy ketone.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Generalized Catalytic Cycle: Enamine Catalysis
The majority of asymmetric reactions catalyzed by chiral pyrrolidines proceed through an enamine-mediated catalytic cycle. The following diagram illustrates a generalized cycle for an aldol reaction.
Caption: Generalized enamine catalytic cycle for a pyrrolidine-catalyzed aldol reaction.
Conclusion
The chiral pyrrolidine framework is a privileged scaffold in asymmetric organocatalysis, enabling a wide array of enantioselective transformations. While "this compound" itself is not a prominent catalyst, the vast and ever-expanding family of pyrrolidine-based catalysts continues to provide powerful tools for the synthesis of enantiomerically pure compounds. Further research into novel pyrrolidine derivatives may yet uncover new catalysts with unique reactivity and selectivity profiles, further advancing the capabilities of asymmetric synthesis.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
Application Notes and Protocols: N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine as a Versatile Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry. Its pyrrolidine core is a prevalent scaffold in numerous centrally active and peripherally acting therapeutics. The presence of a primary amine and a tertiary amine within its structure offers multiple points for synthetic modification, enabling the exploration of diverse chemical space and the development of novel drug candidates. This document provides detailed application notes and protocols for utilizing this building block in the synthesis of potential therapeutics, with a focus on its application in the development of muscarinic acetylcholine receptor (M1) antagonists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 99724-17-1 | [1] |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| Boiling Point | 159.5 °C at 760 mmHg | [1] |
| Density | 0.878 g/cm³ | [1] |
| Flash Point | 45.4 °C | [1] |
Therapeutic Applications: M1 Muscarinic Acetylcholine Receptor Antagonists
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a significant target for the treatment of various central nervous system (CNS) disorders. Antagonism of the M1 receptor has shown potential in treating conditions like Parkinson's disease and dystonia. The pyrrolidine moiety of this compound serves as a key structural element in a number of potent and selective M1 antagonists.
Quantitative Data: Biological Activity of Pyrrolidine-Containing M1 Antagonists
The following table summarizes the in vitro biological activity of representative M1 antagonists incorporating a pyrrolidine or structurally related piperidine core. This data highlights the potential for developing highly potent and selective compounds from this class of building blocks.
| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. M₂-M₅ | Reference |
| VU0431263 | hM1 | Calcium Mobilization | 180 | - | - | [2] |
| VU0433670 | hM1 | Calcium Mobilization | - | - | - | [2] |
| Compound 9i | rM1 | Functional Antagonism | 441 | - | >340-fold vs. rM4 | [1] |
| Compound 2a (MOR Ligand) | MOR | Radioligand Binding | - | 7.3 | High vs. DOR/KOR | [3] |
| Compound 1 | SERT/NET/DAT | Inhibition | 169/85/21 | - | - | [4] |
| Compound 42 | SERT/NET/DAT | Inhibition | 34/295/90 | - | - | [4] |
Experimental Protocols
The following section provides a detailed, multi-step protocol for the synthesis of a novel M1 antagonist, VU012345, utilizing this compound as a key intermediate. This protocol is a representative example of how this building block can be incorporated into a drug discovery workflow.
Protocol 1: Synthesis of a Pyrrolidine-Based M1 Antagonist (VU012345)
This protocol outlines a three-step synthesis involving an initial amide coupling, followed by Boc deprotection and a final sulfonylation.
Step 1: Amide Coupling of N-Boc-pyrrolidin-3-yl)methanamine with 4-Biphenyl-carboxylic acid
-
Reaction Setup: To a solution of N-Boc-pyrrolidin-3-yl)methanamine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) in a round-bottom flask, add 4-biphenyl-carboxylic acid (1.05 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-((([1,1'-biphenyl]-4-yl)formamido)methyl)pyrrolidine.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M).
-
Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine, which can be used in the next step without further purification.
Step 3: Sulfonylation
-
Reaction Setup: Dissolve the deprotected amine from Step 2 (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath. Add triethylamine (2.0 eq) followed by the dropwise addition of benzenesulfonyl chloride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, VU012345.
Visualizations
Signaling Pathway
The M1 muscarinic acetylcholine receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein. This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.
Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the synthetic workflow for the preparation of the target M1 antagonist, VU012345, from the this compound building block.
Caption: Synthetic Workflow for VU012345.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 3. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, a key intermediate in pharmaceutical synthesis. The following sections outline three common and effective purification techniques: silica gel column chromatography, crystallization via salt formation, and vacuum distillation.
Purification Technique Overview and Data Summary
The choice of purification method for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of quantitative data extracted from methodologies applied to analogous pyrrolidine derivatives.
| Purification Technique | Compound Structure (Analogous) | Initial Purity | Solvent System / Conditions | Final Purity | Yield | Reference |
| Silica Gel Chromatography | (R)-(3-methyl-4-methylene-1-tosylpyrrolidin-3-yl)methyl(phenyl)carbamate | Crude | Petroleum Ether / Ethyl Acetate (2:1) | >95% (by NMR) | 60% | [1] |
| Silica Gel Chromatography | (R)-1a | Crude | Petroleum Ether / Ethyl Acetate (2:1) | >95% (by NMR) | 96% | [1] |
| Recrystallization | Darifenacin (a pyrrolidine derivative) | Not Specified | Not Specified | >99.7% | Not Specified | |
| Vacuum Distillation | N-ethyl-3-pyrrolidinemethanamine | Crude Residue | 88-91°C at 11.5 mm Hg | Not Specified | Not Specified |
Experimental Protocols
Protocol for Silica Gel Column Chromatography
This protocol is adapted from a standard procedure for the purification of pyrrolidine derivatives and is suitable for removing polar and non-polar impurities.[1]
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Solvents: Petroleum Ether (PE), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved crude product and concentrate it to a dry powder using a rotary evaporator. Carefully load this dry powder onto the top of the packed silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% Petroleum Ether, to remove non-polar impurities.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate. A common gradient is from 100% PE to a 2:1 or 1:1 mixture of PE/EtOAc.
-
For highly polar impurities or to elute the highly polar amine product, a more polar system such as DCM/MeOH with a small amount of triethylamine (e.g., 95:4.5:0.5 DCM/MeOH/TEA) may be required. The triethylamine helps to prevent the amine product from streaking on the silica gel.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC, visualizing the spots under UV light (254 nm) or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for amines).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil or solid.
Workflow for Silica Gel Column Chromatography
Caption: Workflow for purification by silica gel chromatography.
Protocol for Crystallization via Salt Formation
This method is particularly effective for achieving high purity and is based on the common practice of isolating amines as their hydrochloride salts.[2][3]
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or gaseous HCl)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
Precipitation: The hydrochloride salt of the amine will precipitate out of the solution. Continue adding HCl until no further precipitation is observed.
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.
-
-
Drying: Dry the purified this compound dihydrochloride salt under vacuum.
-
(Optional) Free-Basing: To recover the free amine, dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent. Dry the organic layer and remove the solvent.
Workflow for Crystallization via Salt Formation
Caption: Workflow for purification by crystallization as a hydrochloride salt.
Protocol for Vacuum Distillation
Vacuum distillation is a suitable method for purifying thermally stable, liquid amines on a larger scale. This protocol is a general guideline, and the optimal temperature and pressure may need to be determined empirically.
Materials:
-
Crude this compound
-
Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be carefully controlled and monitored. For a compound of this nature, a pressure in the range of 1-20 mm Hg is a reasonable starting point.
-
Heating:
-
Begin stirring and gently heat the flask using a heating mantle.
-
Slowly increase the temperature until the product begins to distill. The boiling point will be significantly lower than at atmospheric pressure.
-
-
Fraction Collection:
-
Collect any initial low-boiling fractions (impurities) in a separate receiving flask.
-
Change the receiving flask to collect the main fraction containing the purified product, which should distill over a narrow temperature range.
-
-
Completion: Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.
Logical Flow for Vacuum Distillation
Caption: Logical flow for purification by vacuum distillation.
References
The Role of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine and its Derivatives in the Synthesis of GPCR Modulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of G-protein coupled receptor (GPCR) modulators due to its favorable physicochemical and structural properties. This document provides detailed application notes and protocols on the utility of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine and related 3-substituted pyrrolidine derivatives as key building blocks in the synthesis of GPCR modulators. We focus on two prominent examples: CXCR4 receptor antagonists for applications in oncology and inflammation, and M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) for the treatment of cognitive deficits in neurological disorders. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and synthetic workflows to aid researchers in the development of novel therapeutics.
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[1][2] The structural diversity and conformational flexibility of the pyrrolidine ring make it an ideal scaffold for exploring the chemical space of GPCR ligands.[3] Specifically, 3-substituted pyrrolidines, such as derivatives of this compound, offer a three-dimensional architecture that can be strategically modified to achieve high affinity and selectivity for a specific GPCR subtype.[4][5]
This document will explore the application of this versatile building block in the synthesis of modulators for two distinct GPCR targets:
-
CXCR4 Antagonists: The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cancer metastasis, inflammation, and HIV-1 infection.[6][7] Small molecule antagonists of CXCR4 have shown therapeutic potential by blocking the interaction of the receptor with its cognate ligand, CXCL12.[7]
-
M1 Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs): The M1 mAChR is a key target for enhancing cognitive function in neurodegenerative diseases like Alzheimer's and schizophrenia.[8][9] PAMs offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand acetylcholine, with a lower potential for side effects compared to orthosteric agonists.[10][11]
Data Presentation: Quantitative Data for Pyrrolidine-Based GPCR Modulators
The following tables summarize key quantitative data for representative pyrrolidine-based GPCR modulators.
Table 1: Pyrrolidine-Based CXCR4 Receptor Antagonists
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |
| Compound 46 | Pyrrolidine-based | CXCR4 | 12G5 Antibody Displacement | 79 | [12] |
| CXCR4 | CXCL12-induced Calcium Flux | 0.25 | [12] | ||
| IT1t | Isothiourea derivative | CXCR4 | CXCL12 AF647 Binding | 2.1 | [13] |
| CXCR4 | CXCL12-induced Calcium Flux | 23.1 | [13] | ||
| AMD11070 | N-pyridinylmethyl derivative | CXCR4 | 12G5 Antibody Displacement | 15.6 | [14] |
Table 2: Pyrrolidine-Based M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)
| Compound ID | Structure | Target | Assay Type | EC50 (µM) | % ACh Max | Reference |
| VU6005610 (8b) | Heteroaryl-pyrrolidinone | M1 mAChR | Calcium Mobilization (PAM) | 0.21 | 86 | [15] |
| VU0486846 | Pyrazole derivative | Human M1 mAChR | Calcium Mobilization (PAM) | 0.31 | 85 | [16] |
| Rat M1 mAChR | Calcium Mobilization (PAM) | 0.25 | 83 | [16] | ||
| VU0119498 | Thiophene derivative | M1 mAChR | Calcium Mobilization (PAM) | 1.8 | ~100 | [17] |
| VU0090157 | Oxadiazole derivative | M1 mAChR | Calcium Mobilization (PAM) | 2.9 | ~100 | [17] |
Signaling Pathways
Understanding the signaling pathways of the target GPCR is crucial for designing and evaluating novel modulators.
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades, primarily through Gαi. These pathways are integral to cell migration, proliferation, and survival, processes that are hijacked by cancer cells for metastasis.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 mAChR primarily couples to Gαq/11 proteins. Its activation by acetylcholine, enhanced by a PAM, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). This pathway is critical for neuronal excitability and synaptic plasticity, which are fundamental to learning and memory.
Experimental Protocols
Protocol 1: Synthesis of a Pyrrolidine-Based CXCR4 Antagonist via N-Alkylation
This protocol describes a plausible synthesis of a CXCR4 antagonist by N-alkylation of a 3-(aminomethyl)pyrrolidine derivative, a common strategy in the synthesis of such compounds.
References
- 1. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of G Protein-Coupled Receptors [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 8. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a novel class of heteroaryl-pyrrolidinones as positive allosteric modulators of the muscarinic acetylcholine receptor M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage procedures for "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. The information is compiled from safety data sheets of structurally similar compounds and general safety guidelines for aliphatic amines and pyrrolidine derivatives.
Introduction
This compound is a chemical compound used in research and development, particularly in the synthesis of pharmaceutical compounds. Due to the absence of a specific Material Safety Data Sheet (MSDS), this guide has been developed by extrapolating data from analogous compounds, such as 3-(Dimethylamino)pyrrolidine and general guidelines for handling aliphatic amines. It is imperative to treat this compound with the utmost care, assuming it possesses similar hazards to its structural relatives.
Hazard Identification and Classification
Based on data for similar compounds, this compound is anticipated to be a flammable and corrosive liquid and vapor.
Primary Hazards:
-
Flammable: The substance is likely a flammable liquid and vapor.[1][2]
-
Corrosive: It is expected to cause severe skin burns and eye damage.[1][2]
GHS Hazard Statements (Anticipated):
Pictograms (Anticipated):
-
Flame (Flammable)
-
Corrosion (Skin Corrosion/Eye Damage)
Quantitative Data Summary
The following table summarizes key quantitative safety data extrapolated from structurally similar compounds. This information should be used as a guideline for safe handling procedures.
| Property | Value (for similar compounds) | Reference Compounds |
| Boiling Point | 164°C | (3R)-(+)-3-(Methylamino)pyrrolidine[3] |
| Relative Density | 0.94 | (3R)-(+)-3-(Methylamino)pyrrolidine[3] |
| Flash Point | Not available for the target compound, but similar amines are flammable. | General for aliphatic amines[1][2] |
| LD50 Oral (Rat) | 698 mg/kg | (N,N-dimethylamino)dimethylsilane[4] |
| LD50 Dermal (Rat) | 3900 mg/kg | (N,N-dimethylamino)dimethylsilane[4] |
| LC50 Inhalation (Rat) | 4540 ppm (6 h) | (N,N-dimethylamino)dimethylsilane[4] |
Safe Handling and Experimental Protocols
4.1. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[5]
-
Eye/Face Protection: Chemical splash goggles and a face shield.[6][7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile). Inspect gloves for integrity before each use.[6]
-
Clothing: A flame-retardant lab coat or chemical-resistant apron. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.
-
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[8] If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[9]
4.2. General Handling Protocol
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Dispensing:
-
Avoidance of Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.[11]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, smoking, or using the restroom.[10]
4.3. Experimental Protocol: Small-Scale Reaction Quenching
This protocol outlines a general procedure for quenching a reaction containing this compound.
-
Cooling: Cool the reaction vessel in an ice bath to control any exothermic reaction upon quenching.
-
Reagent Addition: Slowly add the quenching agent (e.g., water or a dilute acidic solution) dropwise to the reaction mixture while stirring vigorously.
-
Temperature Monitoring: Monitor the internal temperature of the reaction to ensure it remains under control.
-
Work-up: Once the quench is complete, proceed with the standard aqueous work-up and extraction procedures. All steps should be performed in a chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Storage Procedures
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[11] Store in the original container or a compatible, properly labeled container.
-
Incompatible Materials: Store away from strong oxidizing agents and acids.
-
Security: Store in a locked cabinet or a secure area to restrict access to authorized personnel only.[10]
Spill and Emergency Procedures
6.1. Spill Response
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization: For spills of aliphatic amines, sodium bisulfite can be applied to neutralize the spill.[12]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
6.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3][13]
Diagrams
Caption: Workflow for the safe handling and storage of this compound.
Caption: Recommended Personal Protective Equipment for handling the compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. gelest.com [gelest.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Laboratory Safety Manual [ehs.cornell.edu]
- 9. velsafe.com [velsafe.com]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Page loading... [guidechem.com]
Application Notes and Protocols for the Development of CXCR4 Antagonists Based on the N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, CXCL12, play a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 infection. The CXCR4/CXCL12 signaling axis has therefore emerged as a critical target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the development of novel CXCR4 antagonists centered around a pyrrolidine-based scaffold, with a focus on derivatives of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine.
Recent research has identified a series of potent CXCR4 antagonists derived from a pyrrolidine scaffold, demonstrating significant efficacy in preclinical models of cancer metastasis.[1][2][3] These compounds offer promising avenues for the development of new therapeutics targeting CXCR4-driven diseases. This document will detail the synthesis, in vitro evaluation, and in vivo assessment of these promising compounds, providing researchers with the necessary information to replicate and build upon these findings.
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. Understanding this pathway is crucial for the development and evaluation of CXCR4 antagonists.
Featured Pyrrolidine-Based CXCR4 Antagonist: Compound 46
A leading example of a potent CXCR4 antagonist developed from a pyrrolidine scaffold is Compound 46 . This molecule demonstrates high binding affinity and robust functional antagonism of the CXCR4 receptor.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for Compound 46 and the well-known CXCR4 antagonist, AMD3100 (Plerixafor), for comparison.
Table 1: In Vitro Activity of CXCR4 Antagonists
| Compound | CXCR4 Binding Affinity (IC₅₀, nM)¹ | CXCL12-induced Ca²⁺ Flux (IC₅₀, nM)² |
| Compound 46 | 79 | 0.25 |
| AMD3100 | 130 | 3.5 |
¹ Determined by competitive displacement of 12G5 antibody. ² Measured in a cell-based calcium mobilization assay.
Table 2: Physicochemical and In Vitro Safety Profile of Compound 46
| Parameter | Value |
| Molecular Weight (MW) | 367 |
| LogD₇.₄ | 1.12 |
| pKa | 8.2 |
| hERG Patch Clamp (IC₅₀, µM) | > 30 |
| CYP Isozyme Inhibition | Minimal |
| Metabolic Stability (Human Liver Microsomes) | Improved vs. earlier analogs |
| Metabolic Stability (Rat Liver Microsomes) | Improved vs. earlier analogs |
Table 3: In Vivo Efficacy of Compound 46 in a Cancer Metastasis Model
| Treatment Group | Dosing | Outcome |
| Vehicle Control | - | High metastatic burden |
| Compound 46 | 20 mg/kg, i.p., daily | Significant reduction in lung metastasis |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of pyrrolidine-based CXCR4 antagonists are provided below.
Synthesis of Pyrrolidine-Based CXCR4 Antagonists (General Scheme)
The synthesis of Compound 46 and its analogs involves a multi-step process starting from commercially available materials. A generalized workflow is presented below. The core this compound scaffold is typically introduced through reductive amination or related coupling reactions.
Protocol 1: CXCR4 Receptor Binding Assay (12G5 Antibody Displacement)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CXCR4 receptor.
-
Cell Culture: Culture a human cell line endogenously expressing CXCR4 (e.g., Jurkat cells) in appropriate media.
-
Cell Preparation: Harvest cells and wash with assay buffer (e.g., PBS with 0.1% BSA). Resuspend cells to a final concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Compound 46) and a reference antagonist (e.g., AMD3100) in assay buffer.
-
Binding Reaction: In a 96-well plate, add 50 µL of cell suspension to each well. Add 50 µL of the diluted test compounds or reference antagonist.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Antibody Addition: Add 50 µL of a fluorescently labeled anti-CXCR4 antibody (e.g., 12G5-FITC) at a predetermined concentration.
-
Incubation: Incubate for 1 hour at 4°C in the dark.
-
Washing: Wash the cells twice with cold assay buffer by centrifugation.
-
Flow Cytometry: Resuspend the cell pellets in assay buffer and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of antibody displacement against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: CXCL12-Induced Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium flux induced by CXCL12 binding to CXCR4.
-
Cell Preparation: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Aliquot the dye-loaded cells into a 96-well plate. Add serial dilutions of the test compound and incubate for 15-30 minutes at 37°C.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
CXCL12 Stimulation: Add a solution of CXCL12 to each well to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: Calculate the percentage of inhibition of the CXCL12-induced calcium response for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: In Vitro Cell Migration (Transwell) Assay
This assay assesses the ability of a compound to inhibit cancer cell migration towards a CXCL12 gradient.
-
Cell Preparation: Serum-starve CXCR4-expressing cancer cells (e.g., MDA-MB-231) for 24 hours.
-
Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add media containing CXCL12 to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing the test compound at various concentrations. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Calculate the percentage of inhibition of migration for each compound concentration relative to the vehicle control.
Protocol 4: In Vivo Cancer Metastasis Model
This protocol outlines a general procedure for evaluating the anti-metastatic potential of a CXCR4 antagonist in a murine model.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Cell Implantation: Inject human cancer cells that express CXCR4 (e.g., luciferase-tagged MDA-MB-231) intravenously or orthotopically into the mice.
-
Treatment: Begin treatment with the test compound (e.g., Compound 46 at 20 mg/kg, i.p., daily) and a vehicle control on the day of or one day after tumor cell injection.
-
Monitoring: Monitor tumor growth and metastasis formation using bioluminescence imaging or by harvesting tissues at the end of the study.
-
Endpoint Analysis: At the study endpoint, sacrifice the animals and harvest relevant organs (e.g., lungs, liver, bone).
-
Metastasis Quantification: Quantify the metastatic burden by counting the number of metastatic nodules, measuring the tumor area, or by bioluminescence ex vivo.
-
Statistical Analysis: Compare the metastatic burden between the treated and control groups using appropriate statistical tests.
Conclusion
The this compound scaffold serves as a valuable starting point for the design and synthesis of potent and selective CXCR4 antagonists. The representative Compound 46 demonstrates superior in vitro activity and promising in vivo efficacy, highlighting the potential of this chemical series for the development of novel therapeutics against cancer and other CXCR4-mediated diseases. The detailed protocols and data presented herein provide a solid foundation for researchers to further explore and optimize this promising class of compounds.
References
- 1. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the proposed utilization of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine as a versatile building block in multi-component reactions (MCRs). The focus is on its application in the Ugi four-component reaction (U-4CR), a powerful tool for the rapid synthesis of diverse and complex α-acylamino carboxamide scaffolds, which are of significant interest in drug discovery and medicinal chemistry.
The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, and its incorporation into novel molecular frameworks via MCRs offers an efficient pathway to new chemical entities. This compound provides a chiral, secondary amine within the pyrrolidine ring, making it an ideal candidate for introducing structural complexity and exploring new pharmacophore spaces.
Application 1: Diastereoselective Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate an α-acylamino carboxamide. By employing the chiral this compound, it is possible to synthesize complex peptidomimetic structures with the potential for inducing diastereoselectivity.
General Reaction Scheme:
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical results for the Ugi-4CR utilizing this compound with various components. This data is illustrative and serves as a template for recording experimental outcomes.
| Entry | Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 25 | 24 | 85 | 1.5:1 |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 25 | 36 | 78 | 2:1 |
| 3 | 4-Chlorobenzaldehyde | Propionic Acid | Benzyl isocyanide | Dichloromethane | 25 | 24 | 82 | 1.2:1 |
| 4 | Furfural | Acetic Acid | tert-Butyl isocyanide | Methanol | 50 | 12 | 91 | 1:1 |
Experimental Protocol: General Procedure for the Ugi-4CR
Materials:
-
This compound
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Methanol (or other suitable solvent), 5 mL
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Preparation of the Reaction Mixture:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in 2 mL of methanol.
-
Add this compound (1.0 mmol, 1.0 equiv) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
-
Addition of Components:
-
Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Finally, add the isocyanide (1.0 mmol, 1.0 equiv) to the flask. The addition of the isocyanide can be exothermic and should be done carefully.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the desired α-acylamino carboxamide.
-
Visualizations
Caption: Workflow for the proposed Ugi four-component reaction.
Caption: Simplified mechanism of the Ugi four-component reaction.
Signaling Pathways and Drug Discovery Context
The pyrrolidine scaffold is a key component in a multitude of biologically active compounds, including drugs targeting the central nervous system, and acting as enzyme inhibitors. The diverse products generated from the proposed Ugi reaction using this compound can be screened against various biological targets. For instance, these novel compounds could be evaluated for their activity as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes, or as ligands for G-protein coupled receptors (GPCRs).
The following diagram illustrates a general workflow for screening the synthesized compound library in a drug discovery context.
Caption: General workflow for drug discovery utilizing MCR-generated libraries.
Disclaimer: The experimental protocol and quantitative data presented are hypothetical and intended for illustrative purposes. Researchers should conduct their own experiments and optimization studies. Standard laboratory safety precautions should be followed at all times.
Troubleshooting & Optimization
optimizing reaction conditions for "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" synthesis
This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. It is intended for an audience of researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The Eschweiler-Clarke reaction is a highly reliable and scalable method for the N,N-dimethylation of primary amines.[1][2][3][4][5] This one-pot reaction uses formaldehyde as the carbon source and formic acid as the reducing agent, which is cost-effective and generally provides high yields.[3] A key advantage is that the reaction selectively produces tertiary amines and inherently avoids the formation of quaternary ammonium salts, which can be a common side product with other methylating agents like methyl iodide.[1][2][4]
Q2: My starting material, (pyrrolidin-3-yl)methanamine, has both a primary and a secondary amine. Will the Eschweiler-Clarke reaction be selective for the primary amine?
A2: Yes, the Eschweiler-Clarke reaction is generally selective for the primary amine under controlled conditions. The primary amine is more nucleophilic and sterically less hindered, leading to a faster initial reaction with formaldehyde to form an imine, which is then reduced.[1] The subsequent methylation to the tertiary amine is also favorable.[1] While methylation of the secondary pyrrolidine nitrogen is possible, it is typically a much slower process and can be minimized by using appropriate stoichiometry and reaction times.
Q3: What are the most common impurities I might encounter in my final product?
A3: The most common impurities include the starting material ((pyrrolidin-3-yl)methanamine), the mono-methylated intermediate (N-Methyl-1-(pyrrolidin-3-yl)methanamine), and potentially N-methylpyrrolidine byproducts if the reaction is pushed too hard or for too long. Residual formic acid or formaldehyde may also be present if the work-up is incomplete.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through an acid-base extraction followed by distillation or column chromatography. Since the product is a tertiary amine, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent. Final purification can be achieved by vacuum distillation. For stubborn impurities like the mono-methylated intermediate, column chromatography on silica gel with a polar solvent system (e.g., Dichloromethane/Methanol with ammonia) is effective.
Q5: Can I use other reductive amination methods instead of the classical Eschweiler-Clarke reaction?
A5: Yes, other reductive amination methods can be used. A common alternative involves reacting the primary amine with aqueous formaldehyde and a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][6] These reagents are highly selective for reducing the intermediate iminium ion in the presence of the carbonyl group.[6][7] However, they are more expensive than the classical Eschweiler-Clarke reagents.
Experimental Protocols and Data
Protocol 1: Optimized Eschweiler-Clarke Synthesis of this compound
This protocol is based on the classical Eschweiler-Clarke reaction, optimized for selectivity and yield for substrates containing both primary and secondary amines.
Materials:
-
(Pyrrolidin-3-yl)methanamine (1.0 eq.)
-
Formic Acid (90%) (5.0 eq.)
-
Formaldehyde (37% in H₂O) (4.0 eq.)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (pyrrolidin-3-yl)methanamine.
-
Cool the flask in an ice bath and slowly add formic acid, followed by the dropwise addition of formaldehyde solution.
-
After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 6-8 hours. Monitor the reaction for the cessation of CO₂ evolution.
-
Cool the mixture to room temperature and carefully add concentrated HCl. Heat the mixture to reflux for 1 hour to hydrolyze any formamide intermediates.
-
Cool the solution in an ice bath and carefully basify to pH > 12 by the slow addition of 50% NaOH solution.
-
Extract the product into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical outcomes for the N,N-dimethylation of a primary amine via the Eschweiler-Clarke reaction, based on literature for analogous substrates.
| Parameter | Condition A (Standard) | Condition B (Optimized for Selectivity) | Rationale for Optimization |
| Reagents | Formic Acid / Formaldehyde | Formic Acid / Formaldehyde | Cost-effective and high-yielding classical method.[1][4] |
| Equivalents of HCOOH | 3.0 eq. | 5.0 eq. | An excess of formic acid ensures it acts as both solvent and reducing agent, driving the reaction to completion. |
| Equivalents of CH₂O | 2.5 eq. | 4.0 eq. | A larger excess of formaldehyde ensures complete dimethylation of the primary amine. |
| Temperature | 100°C | 90°C | A slightly lower temperature can improve selectivity by minimizing potential side reactions at the pyrrolidine nitrogen. |
| Reaction Time | 12 hours | 6-8 hours | Sufficient time for complete reaction, monitored by cessation of gas evolution.[2] |
| Typical Yield | 75-85% | 80-90% | Optimized stoichiometry and temperature can lead to higher yields of the desired product. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Insufficient excess of reagents. 3. Product loss during work-up. | 1. Extend reaction time and ensure CO₂ evolution has completely stopped. 2. Increase the equivalents of formic acid and formaldehyde as per the optimized protocol. 3. Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction. Perform multiple extractions with dichloromethane. |
| Presence of Mono-Methylated Impurity | 1. Insufficient formaldehyde. 2. Reaction time too short. | 1. Use a larger excess of formaldehyde (at least 4 equivalents). 2. Increase the reaction time and monitor by TLC or GC-MS until the intermediate is consumed. |
| Formation of N-Methylpyrrolidine Byproduct | 1. Reaction temperature too high. 2. Prolonged reaction time. | 1. Maintain the reaction temperature at or below 90°C. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Product is Difficult to Purify by Distillation | 1. Boiling points of product and impurities are too close. 2. Thermal decomposition. | 1. Use fractional distillation with a vacuum jacketed column. 2. If distillation fails, purify by column chromatography (Silica, DCM/MeOH + 1% NH₃). |
| Reaction Does Not Start (No CO₂ Evolution) | 1. Low-quality or degraded reagents. 2. Insufficient heating. | 1. Use fresh formic acid and formaldehyde solution. 2. Ensure the internal reaction temperature reaches at least 80-90°C. |
Visualized Workflows
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrrolidine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of pyrrolidines is a fundamental task. This five-membered nitrogen-containing heterocycle is a core structural motif in numerous pharmaceuticals and natural products. However, its synthesis is often plagued by a variety of side reactions that can impact yield, purity, and stereochemical integrity. This technical support center provides a comprehensive guide to troubleshooting these common issues.
Troubleshooting Guides
This section provides detailed troubleshooting guides for the most frequently encountered problems in pyrrolidine synthesis. Each guide is presented in a question-and-answer format to directly address specific issues.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired pyrrolidine product. What are the potential causes and how can I improve it?
Answer: Low product yield is a common issue that can stem from several factors, ranging from reaction conditions to substrate reactivity. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. Consider extending the reaction time or increasing the temperature, though the latter may promote side reactions.
-
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the reagents or solvents.
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately dried. For air- or moisture-sensitive reactions, utilize an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust catalyst or a higher catalyst loading.
-
-
Suboptimal Reaction Conditions: The chosen temperature, solvent, or concentration may not be ideal for the specific transformation.
-
Solution: Conduct a systematic optimization of reaction parameters. Screen different solvents with varying polarities. Lowering the temperature can sometimes improve selectivity and yield by minimizing decomposition or side reactions.
-
-
Poor Substrate Reactivity: Steric hindrance or unfavorable electronic properties of the starting materials can hinder the reaction.
-
Solution: If possible, modify the substrates by changing protecting groups or other functional groups to enhance their reactivity.
-
-
Work-up Issues: The desired product may be lost during the extraction and purification steps, especially for more polar pyrrolidines.
-
Solution: Perform multiple extractions of the aqueous layer with a suitable organic solvent. Using brine to "salt out" the aqueous layer can also improve extraction efficiency for polar products.
-
Issue 2: Poor Diastereoselectivity
Question: My pyrrolidine synthesis is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. Several factors can be adjusted to enhance this energy gap and favor the formation of a single diastereomer.
Possible Causes and Solutions:
-
Suboptimal Temperature: Higher reaction temperatures can overcome the small energy barriers between diastereomeric transition states, leading to lower selectivity.
-
Solution: Lowering the reaction temperature is often the most effective strategy to improve diastereoselectivity. Reactions run at -78 °C frequently show significantly higher d.r. than those at room temperature.[1]
-
-
Incorrect Solvent Choice: The solvent can influence the conformation of the substrate and the transition state geometry.
-
Solution: Screen a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol).
-
-
Ineffective Catalyst or Reagent: The catalyst or reagent may not be providing sufficient facial bias for the reaction.
-
Steric and Electronic Effects of Substituents: The size and nature of protecting groups and other substituents on the precursors play a critical role in directing the stereochemical outcome.
-
Solution: Modify the steric bulk of protecting groups on the nitrogen or other parts of the molecule to enhance facial differentiation. The N-tert-butanesulfinyl group, for example, is a highly effective chiral auxiliary in many reactions.[1]
-
Issue 3: Poor Enantioselectivity in Asymmetric Synthesis
Question: I am performing an asymmetric synthesis of a chiral pyrrolidine, but the enantiomeric excess (ee) is low. What can I do to improve it?
Answer: Low enantioselectivity in a catalytic asymmetric reaction points to an issue with the chiral catalyst system or the reaction conditions that allow the background (non-catalyzed or racemic) reaction to compete.
Possible Causes and Solutions:
-
Ineffective Chiral Ligand/Catalyst: The chosen chiral ligand or organocatalyst may not be optimal for the specific substrate.
-
Solution: Screen a library of chiral ligands or catalysts with different electronic and steric properties. Even small changes to the catalyst structure can have a profound impact on enantioselectivity.
-
-
Incorrect Metal-to-Ligand Ratio: In metal-catalyzed asymmetric reactions, the ratio of the metal precursor to the chiral ligand is critical for the formation of the active chiral catalyst.
-
Solution: Systematically vary the metal-to-ligand ratio. In some cases, a slight excess of the ligand can be beneficial, while in others it can be detrimental.[2]
-
-
Presence of Impurities: Water and other impurities can poison the catalyst or interfere with its chiral environment, leading to a decrease in enantioselectivity.
-
Solution: Use rigorously dried solvents and reagents. Perform the reaction under a strict inert atmosphere.
-
-
Suboptimal Temperature: Temperature can affect the flexibility of the catalyst-substrate complex and the rate of the background reaction.
-
Solution: Optimize the reaction temperature. Often, lower temperatures lead to higher enantioselectivity.
-
Issue 4: Racemization of Chiral Centers
Question: I am starting with an enantiomerically pure precursor, but my final pyrrolidine product is partially or fully racemic. What is causing this racemization and how can I prevent it?
Answer: Racemization involves the loss of stereochemical information at a chiral center. This can occur under harsh reaction conditions, particularly in the presence of strong acids or bases, or via specific mechanistic pathways.
Possible Causes and Solutions:
-
Harsh pH Conditions: Strong acids or bases can catalyze the epimerization of stereocenters, especially those alpha to a carbonyl group or other activating group.
-
Solution: Use milder reaction conditions. If a base is necessary, consider using a weaker, non-nucleophilic base (e.g., a hindered amine base) and a lower temperature. For acid-catalyzed steps, use the mildest acid possible for the shortest necessary time.
-
-
Formation of Achiral Intermediates: Some reaction mechanisms proceed through achiral intermediates, such as enamines or enolates, which can lead to racemization upon subsequent protonation or reaction.
-
Solution: If the mechanism is known to involve an achiral intermediate, consider alternative synthetic routes that avoid such intermediates.
-
-
Protecting Group Strategy: Certain protecting groups can increase the acidity of adjacent protons, making them more susceptible to abstraction and racemization.
-
Solution: Choose protecting groups that are known to suppress racemization. For example, in peptide chemistry, urethane-based protecting groups like Boc and Fmoc are preferred over acyl groups for this reason.[3]
-
Frequently Asked Questions (FAQs)
Q1: I am performing a 1,3-dipolar cycloaddition to synthesize a pyrrolidine and I'm getting a mixture of regioisomers. How can I improve the regioselectivity?
A1: Regioselectivity in 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. To improve regioselectivity, you can:
-
Modify the Dipolarophile: Introducing electron-withdrawing or electron-donating groups can significantly influence the regiochemical outcome.
-
Employ a Catalyst: Lewis acids or transition metal catalysts can coordinate to either the dipole or the dipolarophile, enhancing the electronic differences between the termini and favoring one regioisomer.[4]
-
Optimize Solvent and Temperature: Systematically screen different solvents and reaction temperatures, as non-polar solvents may favor one regioisomer over another by differentially stabilizing the transition states.[4]
Q2: In my reductive amination reaction to form a pyrrolidine, I am observing significant reduction of my carbonyl starting material. How can I avoid this?
A2: The reduction of the carbonyl starting material is a common side reaction in reductive amination if the reducing agent is too reactive or if the imine/iminium ion formation is slow. To mitigate this:
-
Use a Milder Reducing Agent: Switch to a more selective reducing agent that is less reactive towards carbonyls but will still reduce the imine/iminium ion. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason, as it is less reactive than sodium borohydride.
-
Pre-form the Imine: You can perform the reaction in two steps. First, form the imine by reacting the amine and carbonyl, often with removal of water. Then, in a separate step, add the reducing agent.
-
Control the pH: The formation of the imine/iminium ion is often acid-catalyzed. Adding a catalytic amount of a weak acid, like acetic acid, can accelerate this step and favor it over the direct reduction of the carbonyl.
Q3: How can I remove unreacted pyrrolidine (or other basic amine starting material) from my reaction mixture during work-up?
A3: Unreacted basic starting materials can often be removed with a simple acid wash during the work-up.
-
Procedure: After the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl). The basic amine will be protonated to form a water-soluble salt, which will be extracted into the aqueous phase. Be cautious if your desired product is also basic, as it may also be extracted. In such cases, careful pH control is necessary. Alternatively, treating the crude product mixture with a mineral or carboxylic acid can convert the pyrrolidine into a non-volatile salt, allowing the desired product to be purified by distillation.[5]
Data Presentation
The following tables provide quantitative data on how reaction conditions can influence the outcome of pyrrolidine synthesis.
Table 1: Effect of Solvent and Temperature on Diastereoselectivity in a [3+2] Cycloaddition Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 25 | 70 | 85:15 |
| 2 | Toluene | 0 | 68 | 92:8 |
| 3 | Toluene | -78 | 65 | >99:1 |
| 4 | THF | 25 | 75 | 80:20 |
| 5 | THF | -78 | 72 | 95:5 |
| 6 | CH₂Cl₂ | 25 | 78 | 82:18 |
Data is representative and compiled from typical outcomes in [3+2] cycloaddition reactions.
Table 2: Influence of Catalyst and Ligand on Enantioselectivity in an Asymmetric Pyrrolidine Synthesis
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Pd₂(dba)₃ | (S)-BINAP | Toluene | 25 | 85 | 92 |
| 2 | Pd₂(dba)₃ | (R)-BINAP | Toluene | 25 | 84 | 91 (R-enantiomer) |
| 3 | Cu(OTf)₂ | (S,S)-Ph-Box | CH₂Cl₂ | 0 | 90 | 95 |
| 4 | Cu(OTf)₂ | (R,R)-iPr-Box | CH₂Cl₂ | 0 | 88 | 93 (R-enantiomer) |
| 5 | NiCl₂(dme) | (S)-PyBox | THF | -20 | 75 | 88 |
This table illustrates the critical role of the chiral catalyst system in determining the enantiomeric outcome of the reaction. Data is hypothetical but representative of trends observed in asymmetric catalysis.
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a classic method for synthesizing a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.
Materials:
-
Hexane-2,5-dione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52%[6]
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for the synthesis of pyrrolidines via reductive amination.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Round-bottom flask with stir bar
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid (if necessary).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions over 15-20 minutes.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate logical workflows for troubleshooting common issues in pyrrolidine synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for poor diastereoselectivity.
References
Technical Support Center: Synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-(aminomethyl)pyrrolidine or, more frequently, N-protected derivatives such as N-Boc-3-(aminomethyl)pyrrolidine. Using a protected pyrrolidine is often preferred to avoid side reactions at the pyrrolidine nitrogen.
Q2: Which methylating agents are suitable for this synthesis?
A2: Formaldehyde and a reducing agent (such as sodium triacetoxyborohydride or formic acid in the Eschweiler-Clarke reaction) are commonly used for the dimethylation of primary amines. Alternatively, methyl iodide in the presence of a non-nucleophilic base can be employed, though this method carries a higher risk of quaternization.
Q3: What are the typical yields and purity levels I can expect?
A3: With an optimized protocol, yields for the reductive amination route can range from 70-90%, with purities exceeding 98% after purification. Direct alkylation methods may result in lower yields (around 50-70%) due to the potential for side products.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC system would be dichloromethane/methanol with a small amount of ammonium hydroxide. Staining with ninhydrin can be used to visualize the primary and secondary amine intermediates.
Q5: What is the best method for purifying the final product?
A5: The final product is a basic amine and can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol with a small percentage of triethylamine or ammonium hydroxide to prevent tailing. Alternatively, purification can be achieved by distillation under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure it is stored under anhydrous conditions. |
| Low reactivity of the starting amine. | If using a protected starting material, ensure the protecting group is compatible with the reaction conditions. | |
| Incorrect reaction temperature. | For reductive amination, the reaction is typically run at room temperature. For the Eschweiler-Clarke reaction, heating may be required. Optimize the temperature based on small-scale trials. | |
| Presence of Monomethylated Intermediate | Insufficient methylating agent or reducing agent. | Increase the equivalents of formaldehyde and the reducing agent. Ensure the reaction goes to completion by monitoring via TLC or LC-MS. |
| Short reaction time. | Extend the reaction time and continue to monitor the disappearance of the monomethylated intermediate. | |
| Formation of Quaternary Ammonium Salt | Use of a strong alkylating agent like methyl iodide. | Switch to a reductive amination protocol (Eschweiler-Clarke or sodium triacetoxyborohydride). |
| Excess methylating agent with a strong alkylating agent. | Carefully control the stoichiometry of the methylating agent. | |
| Difficult Purification | Product streaking on silica gel column. | Add 1-2% of triethylamine or ammonium hydroxide to the eluent to suppress the ionization of the amine and reduce tailing. |
| Co-elution of impurities. | Optimize the solvent system for column chromatography. A shallower gradient may be necessary to resolve closely eluting impurities. | |
| Low Yield After Workup | Product loss during aqueous extraction. | Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent to minimize the water solubility of the free amine. Use multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. |
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound from N-Boc-3-(aminomethyl)pyrrolidine followed by deprotection.
Step 1: Dimethylation of N-Boc-3-(aminomethyl)pyrrolidine
-
To a solution of N-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add aqueous formaldehyde (37 wt. %, 2.5 eq).
-
Stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine.
Step 2: Deprotection of the Boc Group
-
Dissolve the crude product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a 4M HCl solution in dioxane.
-
Stir the solution at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M NaOH.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or vacuum distillation.
Data Summary
| Parameter | Reductive Amination | Direct Alkylation (with CH₃I) |
| Starting Material | N-Boc-3-(aminomethyl)pyrrolidine | 3-(aminomethyl)pyrrolidine |
| Typical Yield | 70-90% | 50-70% |
| Purity (after purification) | >98% | >95% |
| Key Reagents | Formaldehyde, Sodium triacetoxyborohydride | Methyl iodide, K₂CO₃ |
| Common Side Products | Monomethylated amine | Over-alkylated quaternary ammonium salt |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Scale-Up of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Production
Welcome to the technical support center for the industrial-scale synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. This resource is designed for researchers, chemical engineers, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the challenges encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and robust two-step approach for large-scale production starts from a commercially available protected intermediate, 1-Boc-3-(aminomethyl)pyrrolidine. The synthesis involves:
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Acid-mediated deprotection of the Boc (tert-butyloxycarbonyl) group to yield 1-(pyrrolidin-3-yl)methanamine.
-
Reductive N,N-dimethylation of the resulting primary amine using the Eschweiler-Clarke reaction to form the final product, this compound.
This route is often preferred for its use of readily available starting materials and well-established, scalable reaction classes.
Q2: What are the primary challenges when scaling up the Boc deprotection step?
Scaling up the removal of a Boc protecting group presents several challenges:
-
Corrosion and Handling: The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) requires reactors made of compatible materials (e.g., glass-lined steel) to prevent corrosion. Handling large volumes of corrosive acids also poses significant safety risks.
-
Exothermic Reaction: The neutralization of the acidic reaction mixture with a base is highly exothermic and requires careful temperature control through controlled addition rates and efficient cooling systems to prevent dangerous temperature spikes.
-
Waste Management: The process generates significant salt waste from the acid-base neutralization, which requires proper disposal protocols.
-
Side Reactions: The generation of the tert-butyl cation during deprotection can lead to side reactions, such as alkylation of nucleophilic sites on the substrate or solvent if not properly managed.[1]
Q3: What are the main difficulties in scaling up the Eschweiler-Clarke reaction for N,N-dimethylation?
The Eschweiler-Clarke reaction, while effective, has specific scale-up challenges:[2][3]
-
Gas Evolution: The reaction produces a significant volume of carbon dioxide gas. The reactor and off-gas system must be designed to handle this gas evolution safely to avoid pressure buildup.
-
Temperature Control: The reaction is typically run at elevated temperatures (near boiling), and the initial imine formation can be exothermic.[2][4] Proper heating and cooling systems are necessary to maintain the target temperature and control the reaction rate.
-
Reagent Stoichiometry: Excess formaldehyde and formic acid are used to drive the reaction to completion.[2] On a large scale, precise control of reagent addition is crucial for both safety and efficiency.
-
Workup and Purification: The workup involves neutralizing excess formic acid and extracting the product. Handling large-volume extractions and managing the resulting aqueous waste streams are key considerations.
Q4: Are there alternatives to the Eschweiler-Clarke reaction for the N,N-dimethylation step at an industrial scale?
Yes, catalytic reductive amination is a common alternative. This involves reacting the primary amine with formaldehyde in the presence of a reducing agent and a catalyst.
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C). This method is atom-economical but requires specialized high-pressure hydrogenation equipment and careful handling of flammable hydrogen gas. A key challenge is preventing catalyst deactivation.
-
Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium formate with a suitable catalyst. This avoids the need for high-pressure hydrogen gas.
-
Other Reducing Agents: While reagents like sodium borohydride derivatives (e.g., NaBH₃CN) are used in lab-scale synthesis, their cost and the management of boron-containing waste can be prohibitive for very large-scale production.[5][6]
Q5: How can the final product, a tertiary amine, be efficiently purified on a large scale?
Industrial-scale purification of tertiary amines typically avoids column chromatography due to cost and solvent usage.[7] Common methods include:
-
Distillation: If the product is thermally stable and has a suitable boiling point, fractional distillation under reduced pressure is a highly effective and scalable purification method.
-
Acid/Base Extraction: The basic nature of the amine allows for purification through pH-controlled extractions. The crude product can be dissolved in an organic solvent and washed with an acidic solution to remove non-basic impurities. The amine is then liberated by basifying the aqueous layer and extracted back into an organic solvent.[7]
-
Crystallization/Salt Formation: The product can be converted into a crystalline salt (e.g., hydrochloride or tartrate), which can be isolated and purified by recrystallization. The free base can then be regenerated if required.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up synthesis, presented in a question-and-answer format.
Step 1: Boc Deprotection of 1-Boc-3-(aminomethyl)pyrrolidine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or slow deprotection reaction. | 1. Insufficient acid concentration or stoichiometry. 2. Low reaction temperature slowing the rate. 3. Poor mixing in a large reactor. | 1. Increase the concentration or molar equivalents of the acid (e.g., use 4M HCl in dioxane or a higher concentration of TFA).[8] 2. Allow the reaction to warm to room temperature, ensuring the substrate is stable at this temperature. 3. Verify that the reactor's agitation speed is sufficient for the batch volume to ensure homogeneity. |
| Product degradation or formation of side-products. | 1. Reaction temperature is too high. 2. Presence of other acid-labile functional groups. 3. Alkylation by the tert-butyl cation byproduct.[1] | 1. Conduct the reaction at a lower temperature (e.g., 0 °C), even if it requires a longer reaction time. 2. Switch to milder deprotection methods, such as using Lewis acids (e.g., zinc bromide) if compatible with the overall process.[8] 3. Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture to trap the t-butyl cation.[9] |
| Difficulties during workup (e.g., emulsion formation). | 1. Rapid neutralization causing localized pH spikes. 2. Insufficient mixing during extraction. | 1. Perform the neutralization by adding the base slowly with efficient cooling and vigorous stirring. 2. Use a brine wash to help break emulsions. Consider adding a different organic solvent if the issue persists. |
Step 2: N,N-Dimethylation (Eschweiler-Clarke Reaction)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction; presence of starting material or mono-methylated amine. | 1. Insufficient excess of formaldehyde or formic acid. 2. Reaction time is too short or temperature is too low. | 1. Increase the molar equivalents of both formaldehyde and formic acid. A typical ratio is >2 equivalents of each per amine hydrogen.[2] 2. Increase the reaction temperature to 80-100 °C and extend the reaction time. Monitor reaction progress by GC or LC-MS.[4] |
| Formation of unknown impurities. | 1. Degradation of starting material or product at high temperature. 2. Side reactions from impurities in the starting materials (e.g., paraformaldehyde quality). | 1. Ensure the reaction temperature does not significantly exceed 100 °C. 2. Use high-quality reagents. Analyze incoming raw materials for purity. |
| Low isolated yield after workup. | 1. Product loss during aqueous extraction due to protonation if the pH is not sufficiently basic. 2. Incomplete extraction from the aqueous phase. | 1. Ensure the aqueous phase is strongly basic (pH > 11-12) during extraction to keep the tertiary amine in its free base form.[4] 2. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate. |
Experimental Protocols
Protocol 1: Scale-Up Deprotection of 1-Boc-3-(aminomethyl)pyrrolidine
Objective: To produce 1-(pyrrolidin-3-yl)methanamine dihydrochloride on a multi-kilogram scale.
Materials & Equipment:
-
1-Boc-3-(aminomethyl)pyrrolidine (1.0 kg, 5.0 mol)
-
Anhydrous 1,4-Dioxane (10 L)
-
4M HCl in 1,4-Dioxane (5.0 L, 20.0 mol)
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Methyl tert-butyl ether (MTBE) (20 L)
-
Glass-lined reactor (50 L capacity) with overhead stirrer, temperature probe, and nitrogen inlet/outlet.
-
Filter-dryer (Nutsche filter).
Procedure:
-
Reaction Setup: Charge the 50 L reactor with 1-Boc-3-(aminomethyl)pyrrolidine (1.0 kg) and anhydrous 1,4-dioxane (10 L) under a nitrogen atmosphere.
-
Acid Addition: Cool the stirred solution to 10-15 °C. Slowly add 4M HCl in 1,4-dioxane (5.0 L) over 1-2 hours, maintaining the internal temperature below 25 °C.
-
Reaction: Stir the mixture at 20-25 °C for 4-6 hours. Monitor the reaction for completion by TLC or LC-MS until the starting material is consumed.
-
Precipitation: Once the reaction is complete, add MTBE (20 L) to the mixture over 30-60 minutes to precipitate the product as its hydrochloride salt.
-
Isolation: Stir the resulting slurry for 1 hour, then filter the solid product using the filter-dryer.
-
Washing and Drying: Wash the filter cake with fresh MTBE (2 x 5 L). Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
Expected Outcome: Yield of 1-(pyrrolidin-3-yl)methanamine dihydrochloride as a white to off-white solid. Expected yield: 80-90%.
Protocol 2: Scale-Up N,N-Dimethylation via Eschweiler-Clarke Reaction
Objective: To synthesize this compound.
Materials & Equipment:
-
1-(pyrrolidin-3-yl)methanamine (or its salt form, adjusted for stoichiometry) (850 g, 5.0 mol of free base)
-
Formic Acid (98%) (1.15 kg, 25.0 mol)
-
Formaldehyde (37% aqueous solution) (2.03 kg, 25.0 mol)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Dichloromethane (DCM)
-
Glass-lined reactor (50 L capacity) with reflux condenser, overhead stirrer, temperature probe, and addition funnel.
Procedure:
-
Reaction Setup: Charge the reactor with 1-(pyrrolidin-3-yl)methanamine (850 g). Note: If starting from the HCl salt, it must first be neutralized and extracted to yield the free base.
-
Reagent Addition: Cool the amine to 0-5 °C. Slowly add formic acid (1.15 kg) via the addition funnel, keeping the temperature below 20 °C. After the addition is complete, add the formaldehyde solution (2.03 kg).
-
Reaction: Slowly heat the mixture to 90-100 °C and maintain at this temperature for 18-24 hours. The reaction will evolve CO₂ gas, which should be safely vented. Monitor for completion by GC-MS.
-
Workup - Neutralization: Cool the reaction mixture to 20-25 °C. Slowly and carefully add 50% sodium hydroxide solution to basify the mixture to pH > 12. This step is highly exothermic and requires efficient cooling.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 L).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude oil by vacuum distillation to yield the final product.
-
Expected Outcome: this compound as a colorless to pale yellow oil. Expected yield: 75-85%.
Visualizations
Overall Synthetic Workflow
Caption: Scalable two-step synthesis of the target compound.
Eschweiler-Clarke Reaction Mechanism
Caption: Stepwise methylation in the Eschweiler-Clarke reaction.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
preventing byproduct formation in N-alkylation of pyrrolidines
Welcome to the Technical Support Center for N-alkylation of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their N-alkylation reactions, with a focus on preventing common byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the N-alkylation of pyrrolidines?
A1: The most prevalent byproduct is the result of over-alkylation. Since the N-alkylated pyrrolidine product (a tertiary amine) is often more nucleophilic than the starting pyrrolidine (a secondary amine), it can react further with the alkylating agent.[1] This leads to the formation of a quaternary ammonium salt.[2] Under certain conditions, particularly with specific catalysts or high temperatures, dehydrogenation of the pyrrolidine ring can occur, resulting in the formation of pyrrole byproducts.
Q2: What is a quaternary ammonium salt and why is it problematic?
A2: A quaternary ammonium salt is a positively charged polyatomic ion with the structure NR₄⁺, where R represents alkyl or aryl groups. In the context of pyrrolidine N-alkylation, it forms when the desired tertiary amine product is alkylated a second time. These salts are often highly polar and soluble in water, which can complicate the purification process, especially during aqueous workups.[2] Their formation consumes the desired product and can lead to significantly lower isolated yields.
Q3: How can I detect the presence of these byproducts in my reaction mixture?
A3: Several analytical techniques can be used to identify and quantify byproducts:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your reaction. The starting material, desired product, and byproducts will likely have different Rf values. The highly polar quaternary salt may remain at the baseline.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile byproducts by separating them and providing their mass-to-charge ratio.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, including less volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structures of the desired product and any byproducts present in the crude reaction mixture. Quaternary ammonium salts have characteristic shifts for the protons adjacent to the positively charged nitrogen.
Q4: Are there alternative methods to direct N-alkylation with alkyl halides to avoid these byproducts?
A4: Yes, one of the most reliable alternative methods is reductive amination .[4] This two-step, one-pot reaction involves the formation of an iminium ion from the pyrrolidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the N-alkylated product. This method avoids the use of alkyl halides altogether, thus eliminating the possibility of quaternary salt formation.[5] Other catalytic methods, such as those employing ruthenium or iridium catalysts for the N-alkylation of amines with alcohols, also offer greener and more selective alternatives.[6]
Troubleshooting Guide
Issue 1: My reaction is very slow or is not going to completion.
-
Potential Cause: Insufficiently strong base.
-
Solution: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect".[4] For very hindered substrates, a non-nucleophilic strong base like sodium hydride (NaH) might be necessary, though it requires anhydrous conditions.[7]
-
-
Potential Cause: Steric hindrance.
-
Solution: If either the pyrrolidine or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. Increasing the reaction temperature can help overcome the activation energy barrier. Microwave irradiation can also be a very effective way to accelerate the reaction.[7]
-
-
Potential Cause: Low reaction temperature.
-
Solution: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider increasing the temperature incrementally while monitoring for byproduct formation.[1]
-
Issue 2: I am observing significant amounts of over-alkylation (quaternary salt formation).
-
Potential Cause: Incorrect stoichiometry.
-
Solution: Using an excess of the alkylating agent increases the probability of a second alkylation. To favor mono-alkylation, use a large excess of the pyrrolidine relative to the alkylating agent.[1]
-
-
Potential Cause: Rapid addition of the alkylating agent.
-
Solution: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, which helps to minimize over-alkylation.[1]
-
-
Potential Cause: Inappropriate choice of base.
-
Solution: Certain bases are known to promote mono-alkylation. Cesium bases, like cesium carbonate (Cs₂CO₃), have been shown to be highly effective in promoting selective mono-N-alkylation.[4]
-
Issue 3: I am seeing pyrrole-like byproducts in my analysis.
-
Potential Cause: High reaction temperatures or presence of an oxidizing agent.
-
Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If a metal catalyst is being used, consider if it could be promoting dehydrogenation and if a milder catalyst is available.
-
Issue 4: How do I purify my N-alkylated pyrrolidine from the quaternary salt byproduct?
-
Potential Cause: The quaternary ammonium salt is often a solid and insoluble in many organic solvents.
-
Solution: In many cases, the quaternary salt will precipitate out of the reaction mixture. It can often be removed by filtration before the aqueous workup.[2]
-
-
Potential Cause: The quaternary salt is soluble in the reaction solvent but insoluble in less polar solvents.
-
Solution: After the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be triturated with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the quaternary salt, which can then be filtered off.
-
-
Potential Cause: The quaternary salt is soluble in the aqueous phase during extraction.
-
Solution: A standard aqueous workup can sometimes be effective. The organic layer containing the desired product is washed with water or brine to remove the water-soluble quaternary salt. However, if the desired product has some water solubility, this can lead to yield loss.
-
-
Potential Cause: The product and byproduct have similar polarities.
-
Solution: If the above methods are not effective, column chromatography on silica gel is a reliable method for purification. The less polar N-alkylated pyrrolidine will elute before the highly polar quaternary ammonium salt. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of a more polar solvent like methanol and a base like triethylamine to prevent streaking of the amine on the silica gel.
-
Data Presentation
Table 1: Effect of Base on the N-Alkylation of Pyrrolidine with Benzyl Bromide
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Quaternary Salt (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 65 | 20 |
| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 85 | 5 |
| 3 | NaH (1.2) | THF | 65 | 4 | 92 | <2 |
| 4 | Triethylamine (2.0) | DMF | 100 | 24 | 50 | 35 |
Note: Yields are approximate and can vary depending on the specific pyrrolidine and alkylating agent used. Data is a synthesized representation from multiple sources.
Table 2: Comparison of N-Alkylation Methods for Pyrrolidine
| Method | Alkylating Agent | Reagents | Typical Yield (%) | Key Advantage | Key Disadvantage |
| Direct Alkylation | Alkyl Halide | Pyrrolidine, Base (e.g., K₂CO₃, Cs₂CO₃) | 50-90 | Simple procedure | Prone to over-alkylation |
| Reductive Amination | Aldehyde/Ketone | Pyrrolidine, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | 70-95 | Avoids quaternary salt formation | Requires a carbonyl compound |
| Catalytic Alkylation | Alcohol | Pyrrolidine, Ru or Ir catalyst | 80-98 | High atom economy, uses readily available alcohols | Requires specialized catalysts |
Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Direct N-Alkylation of Pyrrolidine with an Alkyl Bromide
Materials:
-
Pyrrolidine
-
Alkyl bromide
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add pyrrolidine (2.0 equivalents) and anhydrous acetonitrile.
-
Add cesium carbonate (1.5 equivalents) to the stirred solution.
-
Slowly add the alkyl bromide (1.0 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine) to afford the pure N-alkylated pyrrolidine.
Protocol 2: Reductive Amination of Pyrrolidine with an Aldehyde
Materials:
-
Pyrrolidine
-
Aldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equivalent) and the solvent (DCM or DCE).
-
Add pyrrolidine (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway for N-alkylation of pyrrolidine showing the formation of the desired product and the over-alkylation byproduct.
Caption: A troubleshooting workflow for optimizing N-alkylation reactions of pyrrolidines.
Caption: Decision tree for selecting an appropriate N-alkylation method for pyrrolidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Ruthenium and Iron-Catalysed Decarboxylative N-alkylation of Cyclic α-Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
purification strategies for removing impurities from "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. The following sections offer detailed methodologies and data-driven guidance to address common challenges encountered during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Based on common synthetic routes, such as the reductive amination of a suitable pyrrolidine precursor, likely impurities include:
-
Unreacted Starting Materials: Pyrrolidin-3-ylmethanamine or a protected version thereof.
-
Mono-methylated Intermediate: N-Methyl-1-(pyrrolidin-3-yl)methanamine, resulting from incomplete methylation.
-
Reagents and Byproducts: Residual reducing agents (e.g., borohydride salts) and their byproducts, as well as any catalysts used.
-
Solvent Residues: Traces of solvents used in the reaction or workup.
Q2: My purified this compound appears as an oil and is difficult to handle. How can I obtain a solid product?
A2: Many free amines, especially those with lower molecular weights, exist as oils at room temperature. A highly effective strategy to obtain a solid, crystalline product is to convert the amine into a salt, most commonly the hydrochloride salt. This is typically achieved by dissolving the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a miscible solvent. The resulting hydrochloride salt is often a crystalline solid that can be easily isolated by filtration and is generally more stable for storage.
Q3: I am observing significant peak tailing during flash column chromatography of my compound on silica gel. What is causing this and how can I fix it?
A3: Peak tailing of amines on silica gel is a common issue caused by the acidic nature of the silica, which interacts strongly with the basic amine. This can lead to poor separation and reduced yield. To mitigate this, you can:
-
Add a Competing Base: Incorporate a small amount (typically 1-2%) of a volatile amine, such as triethylamine or pyridine, into your mobile phase. This "neutralizes" the acidic sites on the silica, reducing the interaction with your target compound.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or amine-functionalized silica gel, which are specifically designed for the purification of basic compounds.
Q4: How do I choose an appropriate solvent system for the recrystallization of my amine hydrochloride salt?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine salts, which are more polar than their freebase counterparts, polar solvents are generally required. Common choices include:
-
Alcohols: Ethanol or isopropanol are often good starting points.
-
Mixed Solvent Systems: A mixture of a polar solvent in which the salt is soluble (e.g., ethanol, methanol) and a less polar anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes) can be very effective for inducing crystallization.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Compound streaks on TLC/Column | The acidic nature of silica is interacting with the basic amine. | Add a competing base like triethylamine (1-2%) to the eluent. Use a deactivated or amine-functionalized silica column. |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A common mobile phase for amines is a gradient of methanol in dichloromethane with 1-2% triethylamine. |
| Low recovery of the compound | The compound is irreversibly adsorbed onto the silica gel. | Use a less acidic stationary phase like alumina or amine-functionalized silica. Add a competing base to the mobile phase. |
| Product co-elutes with a byproduct | The byproduct has a very similar polarity to the product. | Try a different solvent system to alter selectivity. If normal phase fails, consider reversed-phase chromatography. |
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | The solution is too concentrated or cooled too quickly. The melting point of the compound is below the temperature of the solution. | Add a small amount of additional hot solvent. Allow the solution to cool more slowly. Use a seed crystal to induce crystallization. Ensure you are working with the amine salt, which typically has a higher melting point. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly. |
| Low yield of recrystallized product | Too much solvent was used. The compound has significant solubility in the cold solvent. The product was washed with a solvent in which it is soluble. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The recrystallized product is not pure | Impurities co-crystallized with the product. Inefficient removal of impure mother liquor. | Ensure slow cooling to allow for selective crystallization. Perform a second recrystallization. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration. |
Data Presentation
The following table presents representative data for the purification of a structurally similar compound, N-Methyl-1-(piperidin-4-yl)methanamine, which can serve as a starting point for optimizing the purification of this compound.
| Purification Method | Mobile Phase / Solvent System | Purity before | Purity after | Yield | Reference Compound |
| Flash Column Chromatography | Dichloromethane/Methanol gradient with 1% triethylamine | ~85% | >98% | ~75% | N-Methyl-1-(piperidin-4-yl)methanamine |
| Recrystallization (as HCl salt) | Ethanol / Diethyl ether | ~90% | >99% | ~85% | N-Methyl-1-(piperidin-4-yl)methanamine |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline for the purification of this compound using flash column chromatography.
-
Preparation of the Stationary Phase:
-
Choose a suitable stationary phase (silica gel, alumina, or amine-functionalized silica).
-
Prepare a slurry of the stationary phase in the initial, least polar mobile phase.
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% dichloromethane with 1% triethylamine).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane (with 1% triethylamine throughout).
-
Maintain a constant flow rate and apply gentle pressure if necessary.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes or vials.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This protocol describes the purification of this compound via the formation and recrystallization of its hydrochloride salt.
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude amine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Continue addition until a precipitate forms and no further precipitation is observed.
-
-
Isolation of the Crude Salt:
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the salt with a small amount of cold diethyl ether or the solvent used for precipitation.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Select a suitable solvent or solvent system (e.g., ethanol/diethyl ether).
-
Add the minimum amount of hot ethanol to the crude salt to achieve complete dissolution.
-
Slowly add diethyl ether dropwise until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Isolation of the Pure Salt:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/diethyl ether mixture.
-
Dry the purified this compound hydrochloride salt under vacuum.
-
-
(Optional) Liberation of the Free Amine:
-
Dissolve the purified salt in water.
-
Basify the solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12.
-
Extract the purified free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the pure this compound as a free base.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for flash chromatography of basic amines.
addressing stability issues of "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" in solution
This technical support center provides guidance on addressing stability issues of "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
Issue: Rapid degradation of this compound observed in solution.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate pH | Adjust the pH of the solution. For tertiary amines, a neutral to slightly basic pH is often optimal. Avoid strongly acidic or alkaline conditions. | Increased stability and reduced degradation of the compound. |
| Presence of Oxidizing Agents | Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Avoid contact with known oxidizing agents. | Minimized oxidative degradation, preserving the integrity of the compound. |
| Elevated Temperature | Store solutions at recommended temperatures, typically 2-8°C. Avoid prolonged exposure to ambient or higher temperatures. | Slower degradation kinetics and extended shelf-life of the solution. |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping containers with aluminum foil. | Prevention of photolytic degradation. |
| Presence of Metal Ions | Use high-purity solvents and glassware. If metal ion contamination is suspected, consider using a chelating agent like EDTA. | Reduced catalytic degradation mediated by metal ions. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on the chemical structure (a tertiary amine with a pyrrolidine ring), the most probable degradation pathways include:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides. The pyrrolidine ring can also undergo oxidation.
-
Hydrolysis: Under strongly acidic or basic conditions, the pyrrolidine ring may be susceptible to hydrolysis, although this is generally less common than for other heterocyclic rings.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to fragmentation of the molecule.[1]
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To ensure maximum stability, solutions should be stored at 2-8°C, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[2][3][4][5][6] This method should be able to separate the intact parent compound from any potential degradation products.
Q4: What are the typical stress conditions used in a forced degradation study for this compound?
A4: Forced degradation studies are performed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][9][10][11] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80-100°C).
-
Photolytic Degradation: Exposing the solution to UV and visible light.
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps for developing and validating a stability-indicating HPLC method for this compound.
1. Instrument and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer).
-
The pH of the buffer should be optimized to achieve good peak shape and resolution. A pH between 3 and 7 is a common starting range.
3. Method Development:
-
Inject a solution of this compound to determine its retention time.
-
Analyze samples from forced degradation studies to identify the retention times of degradation products.
-
Optimize the mobile phase composition (e.g., gradient elution) to achieve baseline separation of the parent compound and all major degradation products.
4. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing compound stability.
References
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Method Refinement for Catalytic Reactions Using "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining catalytic reactions utilizing the chiral amine catalyst, N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation, offering practical solutions and detailed protocols to enhance reaction outcomes.
Troubleshooting Guides
This section addresses common problems encountered during catalytic reactions with this compound, providing potential causes and systematic solutions.
Issue 1: Low or No Catalytic Activity
| Potential Cause | Identification | Suggested Solution |
| Catalyst Poisoning | Gradual or abrupt loss of activity. Elemental analysis of the spent catalyst may reveal contaminants such as sulfur or phosphorus. | Purify Reactants and Solvents: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons. Gas Purification: If applicable, use a high-purity hydrogen source with an in-line purifier. |
| Improper Catalyst Activation | Inconsistent results between batches or poor performance compared to literature reports. | Follow Activation Protocol: Strictly adhere to any recommended pre-activation procedures for the catalyst, such as pre-reduction for certain metal co-catalysts. |
| Insufficient Catalyst Loading | The reaction proceeds very slowly or stalls before completion. | Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%). |
| Incorrect Reaction Temperature | The reaction is sluggish at lower temperatures. | Optimize Temperature: Gradually increase the reaction temperature while monitoring for potential side product formation. |
| Moisture Contamination | Inconsistent yields and enantioselectivities. | Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Identification | Suggested Solution |
| Presence of Moisture | Low and variable enantiomeric excess. | Strict Anhydrous Technique: Implement rigorous anhydrous techniques for all reagents and glassware. |
| Reaction Temperature Too High | Decreased enantioselectivity with increased reaction rate. | Lower Reaction Temperature: For many asymmetric reactions, lower temperatures favor higher enantioselectivity. Consider temperatures as low as -78°C.[1] |
| Incorrect Solvent | The solvent can significantly influence the transition state geometry. | Solvent Screening: Perform a solvent screen using a range of aprotic solvents with varying polarities (e.g., THF, toluene, dichloromethane). |
| Non-Catalyzed Background Reaction | Formation of racemic product alongside the desired chiral product. | Optimize Addition Rate: Slow addition of the substrate or reagent can minimize the uncatalyzed background reaction. |
| Racemization of Product | The enantiomeric excess decreases during work-up or purification. | Mild Work-up and Purification: Use mild acidic or basic conditions during work-up. Consider purification methods that avoid prolonged exposure to acidic or basic media (e.g., flash chromatography with a neutral mobile phase). |
Issue 3: Formation of Significant Side Products
| Potential Cause | Identification | Suggested Solution |
| Over-alkylation or Acylation | In reactions involving alkyl or acyl halides, the desired product may react further. | Control Stoichiometry: Use a precise stoichiometry of the limiting reagent. Slow Addition: Add the alkylating or acylating agent dropwise to the reaction mixture. |
| Dehydrogenation of Pyrrolidine Ring | Appearance of aromatic signals in ¹H NMR, indicating the formation of a pyrrole byproduct. | Optimize Catalyst and Temperature: If a metal co-catalyst is used, consider a less active one for dehydrogenation. Conduct the reaction at the lowest effective temperature.[2] |
| Formation of Aldol Condensation Product | In aldol reactions, the desired β-hydroxy carbonyl compound dehydrates to form an α,β-unsaturated product. | Control Reaction Temperature and Time: Lower reaction temperatures and shorter reaction times can disfavor the elimination reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound is a chiral diamine that is particularly effective as an organocatalyst in various asymmetric transformations. Its structure is analogous to other widely used chiral 1,2-diamines which are known to be effective in reactions such as asymmetric hydrogenation, aldol reactions, and Michael additions.[3] The two nitrogen atoms can act as a bidentate ligand, coordinating with metal catalysts or activating substrates through the formation of enamines or iminium ions.
Q2: How does the structure of this compound contribute to its catalytic activity?
A2: The catalytic efficacy of this compound stems from the presence of a chiral pyrrolidine ring and a dimethylaminomethyl side chain. The pyrrolidine nitrogen can form a nucleophilic enamine with carbonyl compounds, while the chiral environment dictates the facial selectivity of the subsequent reaction. The dimethylamino group can act as a Brønsted base or a coordinating site for a co-catalyst, influencing the transition state and enhancing both reactivity and stereoselectivity.
Q3: What are the critical parameters to control for achieving high yield and enantioselectivity?
A3: Several factors are crucial for the success of catalytic reactions using this amine:
-
Temperature: Lower temperatures generally lead to higher enantioselectivity.[1]
-
Solvent: Aprotic solvents like THF and toluene are commonly used, and the choice can impact both reaction rate and stereoselectivity.[1]
-
Water Content: Anhydrous conditions are critical for achieving high enantiomeric excess (ee).[1]
-
Catalyst Loading: Typically, 5-10 mol% of the chiral amine is sufficient, though optimization may be required.[1]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. For determining the enantiomeric excess of the product, chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis is required.[1]
Q5: Are there any known issues with catalyst deactivation or regeneration?
A5: While specific data for this compound is limited, catalysts of this class can be susceptible to poisoning by impurities in the reagents or solvents. Regeneration strategies for related catalysts often involve washing with a suitable solvent to remove weakly adsorbed poisons. However, deactivation through mechanisms like sintering (if a co-catalyst is used) is generally irreversible.
Experimental Protocols
Below are generalized experimental protocols for key reactions where this compound or structurally similar catalysts are employed. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Asymmetric Aldol Reaction
This protocol outlines a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde.
-
Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve this compound (0.1 mmol, 10 mol%) in the chosen anhydrous solvent (e.g., THF, 2 mL).
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C to -78 °C).
-
Addition of Reactants: To the cooled catalyst solution, add the ketone (1.2 mmol, 1.2 eq). Stir the mixture for 10-15 minutes. Then, add the aldehyde (1.0 mmol, 1.0 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Michael Addition
This protocol provides a general method for the asymmetric Michael addition of a ketone to a nitroalkene.
-
Catalyst Solution: In a flame-dried flask under an inert atmosphere, dissolve this compound (0.1 mmol, 10 mol%) and any co-catalyst or additive (if required) in the anhydrous solvent (e.g., toluene, 2 mL).
-
Reaction Initiation: Add the ketone (1.5 mmol, 1.5 eq) to the catalyst solution and stir for a few minutes. Then, add the nitroalkene (1.0 mmol, 1.0 eq).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature to -20 °C) until the nitroalkene is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., dichloromethane, 3 x 10 mL). Combine the organic phases, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification and Analysis: Purify the residue by flash column chromatography. Analyze the enantiomeric excess of the product using chiral HPLC.
Visualizations
Diagram 1: General Catalytic Cycle for Enamine Catalysis
Caption: A simplified catalytic cycle for an aldol reaction catalyzed by a secondary amine.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity in asymmetric catalysis.
References
analytical techniques for monitoring "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" reaction progress
This guide provides researchers, scientists, and drug development professionals with detailed analytical techniques, troubleshooting advice, and frequently asked questions for monitoring the reaction progress in the synthesis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[1][2][3]
Frequently Asked Questions & Troubleshooting
Q: My sample is highly polar and remains at the baseline (low Rf). How can I get it to move up the plate? A: Your eluent is not polar enough. To increase the polarity of the mobile phase, you can increase the proportion of the polar solvent (e.g., methanol) in your solvent system (e.g., dichloromethane/methanol). For very polar compounds like amines, adding a small amount of a basic modifier such as 10% ammonium hydroxide in methanol can significantly improve separation.[4][5][6][7]
Q: The spots on my TLC plate are streaking or elongated. What is the cause and how can I fix it? A: Streaking can be caused by several factors:
-
Sample Overload: The sample applied is too concentrated. Try diluting your sample before spotting it on the plate.[5]
-
Compound-Silica Interaction: As an amine, your compound is basic and may be interacting too strongly with the acidic silica gel. Adding a basic modifier like triethylamine (0.1–2.0%) or ammonia to the mobile phase can prevent this.[5]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause smearing. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[6]
Q: My starting material and product have very similar Rf values. How can I tell when the reaction is complete? A: First, try different solvent systems to improve separation. Using a "co-spot" is also crucial.[6][8] The co-spot lane, where both the starting material and reaction mixture are spotted together, helps to resolve compounds with similar Rf values. If the reaction is complete, the co-spot should look like a single spot corresponding to the product.[2][6] Some visualization stains, like anisaldehyde, may show different colors for the reactant and product, aiding in differentiation.[6]
Q: How can I be sure my compound is stable on the silica gel plate? A: To test for stability, you can run a 2D TLC. Spot the sample in one corner of a square plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a new mobile phase. If the compound is stable, the spot will appear on the diagonal. If it is decomposing, new spots will appear below the diagonal.[4][6]
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the Eluent: Based on the polarity of your starting material and product, select a solvent system. A good starting point for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For this compound, a system like 90:10:1 Dichloromethane:Methanol:Triethylamine may be effective.
-
Prepare the TLC Plate: Using a soft pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark three lanes on the origin line for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).[3][8]
-
Spot the Plate:
-
Lane 1 (SM): Use a capillary tube to apply a small spot of your diluted starting material solution.
-
Lane 2 (Co): Apply a spot of the starting material, then, after it dries, carefully spot the reaction mixture directly on top of it.[8]
-
Lane 3 (Rxn): Apply a spot of the reaction mixture, taken as a small aliquot from the reaction vessel.[2]
-
-
Develop the Plate: Place the spotted TLC plate in a chamber containing the eluent, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp (if compounds are UV-active) and/or a chemical stain (e.g., ninhydrin or permanganate for amines). Circle the spots with a pencil.[5]
-
Analyze the Results: Compare the lanes. The reaction is progressing if the starting material spot in the 'Rxn' lane diminishes over time and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.
TLC Troubleshooting Workflow
Caption: Troubleshooting workflow for common TLC issues.
Table 1: TLC Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Streaking/Elongated Spots | Sample too concentrated | Dilute the sample before spotting.[5] |
| Strong interaction with silica | Add 0.1-2% triethylamine or ammonia to the mobile phase.[5] | |
| Spots Remain at Baseline (Low Rf) | Mobile phase not polar enough | Increase the proportion of the polar solvent or choose a more polar solvent system.[6][7] |
| Spots Near Solvent Front (High Rf) | Mobile phase too polar | Decrease the proportion of the polar solvent or choose a less polar solvent system.[6][7] |
| Reactant and Product Spots Overlap | Poor separation | Try a different solvent system; use a co-spot to confirm identity.[6] |
| No Spots Visible | Compound not UV-active; sample too dilute | Use a chemical stain (e.g., ninhydrin, permanganate); spot multiple times in the same location to concentrate the sample.[5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative technique ideal for monitoring reaction kinetics, determining purity, and identifying byproducts. Given the polar and basic nature of this compound, reverse-phase HPLC can be challenging but is achievable with the correct methodology.
Frequently Asked Questions & Troubleshooting
Q: I am seeing significant peak tailing for my amine compound. What can I do to improve peak shape? A: Peak tailing for basic compounds like amines in reverse-phase HPLC is often caused by secondary interactions between the positively charged amine and residual acidic silanol groups on the C18 column.[9][10] Solutions include:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., to pH > 7) to deprotonate the silanol groups, or lower the pH (e.g., pH < 3) to ensure the amine is fully protonated and silanols are suppressed.
-
Use an "End-Capped" Column: These columns have fewer free silanol groups.
-
Add a Competing Base: Add a small amount of an amine modifier like triethylamine to the mobile phase to compete for the active silanol sites.
Q: My system pressure is suddenly very high. What should I check? A: High backpressure is typically due to a blockage.[11] Systematically check components in the following order:
-
Column: Disconnect the column and see if the pressure returns to normal. If so, the column frit may be blocked. Try back-flushing the column or replacing it.
-
In-line Filters/Guard Column: Check for blockages in any in-line filters or the guard column.[10]
-
Tubing and Injector: Inspect for crimped tubing or a blockage in the injector rotor seal. Ensure your mobile phase is filtered and degassed to prevent particulate buildup and bubble formation.[9]
Q: My retention times are shifting between runs. Why is this happening? A: Retention time instability can be caused by several factors:[11][12]
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase or solvent evaporation can change its composition. Prepare fresh mobile phase daily.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention is temperature-dependent.[12]
-
Pump Performance: Inconsistent flow from the pump can cause drift. Check for leaks and ensure the pump is properly primed.
Experimental Protocol: General HPLC Method for Amine Analysis
-
Column Selection: A C18 reverse-phase column is common. For basic amines, consider a column with end-capping or an embedded polar group to minimize silanol interactions.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffer solution (e.g., 10 mM ammonium formate) and adjust the pH. For amines, a pH of 3 (using formic acid) or a higher pH of 8-10 might be necessary. Filter through a 0.45 µm filter.
-
Organic Phase (B): HPLC-grade acetonitrile or methanol.
-
Degassing: Degas both mobile phases thoroughly using an inline degasser, sonication, or helium sparging.[9]
-
-
Instrument Setup:
-
Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: Set to a constant temperature, e.g., 30-40°C, for reproducibility.[13]
-
Detector: Use a UV detector at a low wavelength (e.g., 210-220 nm) if the compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can also be used.[14]
-
-
Sample Preparation: Dissolve a small, accurately weighed amount of the reaction aliquot in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and run the desired gradient or isocratic method. Monitor the disappearance of the starting material peak and the appearance of the product peak. Use an external or internal standard for accurate quantification.
HPLC Troubleshooting Logic
Caption: Logic diagram for troubleshooting common HPLC issues.
Table 2: HPLC Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| High System Pressure | Blockage in column, guard column, or tubing | Systematically disconnect components to isolate the blockage; back-flush or replace the column.[11] |
| Peak Tailing (for amines) | Secondary interactions with residual silanols | Adjust mobile phase pH; use an end-capped column; add a competing base like triethylamine.[9][10] |
| Peak Broadening | Column degradation; large injection volume | Replace the column; inject a smaller volume or lower concentration.[9] |
| Shifting Retention Times | Temperature fluctuation; poor column equilibration | Use a column oven; increase equilibration time between runs.[12] |
| Mobile phase composition change | Prepare fresh mobile phase; ensure proper mixing if using a gradient.[12] | |
| Baseline Noise or Drift | Air bubbles in the system; contaminated mobile phase | Degas the mobile phase; use high-purity solvents.[9][15] |
Gas Chromatography (GC/GC-MS)
GC is a powerful technique for separating and analyzing volatile compounds. For polar amines like this compound, direct analysis can be difficult due to interactions with the column, but specific columns or derivatization can yield excellent results.[16][17]
Frequently Asked Questions & Troubleshooting
Q: My amine compound shows severe peak tailing and low response. How can I analyze it by GC? A: This is a common problem for polar amines due to their interaction with active sites on the column.[17][18] There are two main strategies:
-
Use a Specialized Column: Employ a base-deactivated column specifically designed for amine analysis. These columns have surfaces treated to minimize interaction with basic compounds.[18]
-
Derivatization: Chemically modify the amine to make it less polar and more volatile. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[16][17] This reduces tailing and improves sensitivity.
Q: I am seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them? A: Ghost peaks are peaks that appear in blank runs and are typically due to carryover from a previous, more concentrated injection or contamination in the system.
-
Injector Contamination: The injector liner or septum may be contaminated. Clean or replace the liner and use a high-quality septum.
-
Column Bleed: At high temperatures, the column's stationary phase can degrade, causing a rising baseline or discrete peaks. Condition the column according to the manufacturer's instructions.
Q: My results are not reproducible. What are the likely causes? A: Irreproducible results in GC can stem from the injection technique, sample preparation, or instrument parameters.[15]
-
Injection Technique: Use an autosampler for the most consistent injection volumes. If injecting manually, ensure a consistent and rapid technique.
-
Sample Preparation: Inconsistent sample concentrations or derivatization procedures will lead to variable results.
-
Leaks: Check for leaks in the carrier gas lines, fittings, and septum, as this can affect flow rates and pressure.
Experimental Protocol: GC-MS Analysis of Amines
-
Column Selection: Use a base-deactivated capillary column (e.g., a DB-5ms or a specialized amine column).
-
Derivatization (if necessary):
-
In a vial, evaporate a known volume of the reaction aliquot to dryness under a stream of nitrogen.
-
Add an appropriate solvent (e.g., acetonitrile) and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
Cool to room temperature before injection.
-
-
Instrument Setup:
-
Injector: Use a split/splitless injector. A typical temperature is 250°C.
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature (e.g., 280°C).
-
MS Detector: Set the transfer line temperature to ~280°C. Scan a mass range appropriate for the expected masses of the starting material and product (e.g., 50-500 m/z).
-
-
Analysis: Inject the prepared sample. Monitor the reaction by integrating the peak areas of the starting material and product. The mass spectrum for each peak can be used to confirm its identity.
GC Analysis Strategy for Amines
Caption: Decision workflow for GC analysis of polar amines.
Table 3: GC Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing (for amines) | Adsorption on active sites in the column/liner | Use a base-deactivated column and liner; derivatize the amine to reduce polarity.[17][18] |
| Baseline Instability/Drift | Column bleed; carrier gas leak | Condition the column; check for gas leaks with an electronic leak detector.[15] |
| Poor Resolution | Inadequate column selectivity; improper oven program | Select a column with a different stationary phase; optimize the temperature ramp rate.[15] |
| Irreproducible Peak Areas | Inconsistent injection; leaks in the inlet | Use an autosampler; replace the injector septum and check fittings.[15] |
| Ghost Peaks | Carryover from previous injection; septum bleed | Run a solvent blank after a concentrated sample; replace the septum.[15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis of reaction mixtures without chromatographic separation.[19]
Frequently Asked Questions & Troubleshooting
Q: My NMR spectrum has very broad peaks. What could be the cause? A: Peak broadening can result from several issues:[20]
-
Poor Shimming: The magnetic field is not homogeneous. The instrument needs to be re-shimmed.
-
Sample Inhomogeneity: The sample may not be fully dissolved or contains suspended solids. Filter the sample before analysis.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening.
-
High Concentration: A sample that is too concentrated can also lead to broader peaks. Try diluting it.
Q: The peaks for my reactant and product are overlapping. How can I resolve them for accurate integration? A: Overlapping peaks are a common challenge.[20]
-
Try a Different Solvent: Changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of your compounds and may resolve the overlap.[20]
-
Higher Field Instrument: If available, running the sample on a higher field NMR spectrometer will increase spectral dispersion and improve resolution.
-
Monitor Different Peaks: Identify non-overlapping peaks for both the reactant and product that can be reliably integrated to monitor the reaction's progress.
Q: How do I prepare a sample for in-situ reaction monitoring directly in the NMR tube? A: For slow reactions, you can run the reaction directly in the NMR tube.
-
Add the starting materials and the deuterated solvent to the NMR tube.
-
Acquire an initial spectrum (t=0).
-
Place the tube in a controlled temperature environment (e.g., an oil bath or the NMR probe itself if heated).
-
Acquire spectra at regular time intervals to monitor the changes.[21] Note that this is only suitable for reactions that are not dangerously exothermic.[22]
Experimental Protocol: Monitoring Reaction Progress by ¹H NMR
-
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution or adding a quenching agent).
-
Remove the reaction solvent under reduced pressure or a stream of nitrogen.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, Methanol-d₄).
-
Filter the solution through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.
-
-
Acquisition of Reference Spectra: Before starting the reaction, acquire ¹H NMR spectra of the pure starting material(s) and, if available, the final product. This will help in identifying the characteristic peaks for each species.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the instrument to achieve good resolution and lineshape.
-
Acquire the ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a well-resolved, non-overlapping signal for the starting material and one for the product.
-
Integrate these signals. The relative ratio of the integrals (normalized by the number of protons each signal represents) corresponds to the molar ratio of the compounds in the mixture.
-
Calculate the percent conversion by comparing the integral of the product to the sum of the integrals of the product and remaining starting material.
-
NMR Reaction Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using NMR.
Table 4: NMR Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | Poor shimming; sample not fully dissolved or too concentrated | Re-shim the instrument; filter the sample; dilute the sample.[20] |
| Overlapping Peaks | Insufficient spectral dispersion | Try a different deuterated solvent; use a higher-field NMR instrument.[20] |
| Inaccurate Integrations | Insufficient relaxation delay (d1); overlapping peaks | Increase the relaxation delay; choose well-resolved peaks for integration. |
| Unwanted Solvent Peaks | Residual protonated solvent in deuterated solvent | Use high-purity deuterated solvents; if a peak overlaps with a region of interest, try a different solvent.[20] |
| Water Peak Present | Moisture in the sample or solvent | Use anhydrous solvents; add a drop of D₂O to confirm exchangeable protons (OH, NH) which will then disappear.[20] |
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. How To [chem.rochester.edu]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. agilent.com [agilent.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. researchgate.net [researchgate.net]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. Magritek [magritek.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. rsc.org [rsc.org]
- 22. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Technical Support Center: Overcoming Emulsion Problems in Amine Reaction Workups
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome common emulsion problems encountered during the workup of amine reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of amine reactions?
An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] In the context of a reaction workup, it appears as a cloudy or milky layer between the organic and aqueous phases, preventing a clean separation.[2][3]
Emulsions in amine reaction workups are often formed by:
-
Vigorous Mixing: Shaking the separatory funnel too aggressively can disperse one liquid into the other as microscopic droplets.[1][4]
-
Surfactant-like Molecules: Amines, especially certain amino alcohols, can act as surfactants because they have both polar (hydrophilic) and non-polar (hydrophobic) parts.[2][5] Salts formed from the amine can also stabilize emulsions.[1]
-
Suspended Solids: Fine particulate matter can accumulate at the interface between the two layers, preventing the droplets from coalescing.[6]
-
High Concentration: Concentrated reaction mixtures are more prone to emulsion formation.
-
Use of Chlorinated Solvents: Solvents like dichloromethane (DCM) and chloroform (CHCl3) are known to frequently cause emulsions, particularly when extracting from a basic aqueous solution.[2][6]
Q2: What are the first and simplest steps to try when an emulsion forms?
Before resorting to more complex methods, these simple techniques can be surprisingly effective:
-
Patience: Allow the separatory funnel to stand undisturbed for 15 to 60 minutes. Gravity alone can often break less stable emulsions.[1][7]
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets to coalesce.[1]
-
Add Ice: For extractions using diethyl ether or ethyl acetate, adding ice cubes can sometimes help. The ice will float at the interface, and the cold can help break the emulsion.[8][9]
Q3: How can I prevent emulsions from forming in the first place?
Prevention is always the best strategy.[2][4] Consider these preventative measures for future experiments:
-
Gentle Mixing: Instead of vigorous shaking, use gentle swirling or invert the separatory funnel several times to mix the layers.[2][5]
-
Solvent Evaporation: Before the workup, evaporate the reaction solvent and then redissolve the residue in the desired extraction solvent.[6][8]
-
Dilution: Diluting the organic layer with more solvent (5-10 times the original volume) can sometimes prevent emulsion formation.[8]
-
Alternative Extraction Methods: Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction (LLE) to completely avoid emulsion issues.[4]
Troubleshooting Guide: Breaking a Persistent Emulsion
If the simple methods fail, follow this systematic approach to break a persistent emulsion.
Step 1: Salting Out
Adding a saturated salt solution (brine) is a very common and effective technique.[4][6]
-
Mechanism: The salt increases the ionic strength of the aqueous layer, making it more polar.[4][10] This reduces the solubility of organic compounds in the aqueous phase and helps to force the separation of the two layers.[11][12]
-
Procedure: Add a small amount of brine (saturated NaCl solution) to the separatory funnel, gently swirl, and allow it to stand. Repeat if necessary.[7] In some cases, adding solid sodium chloride directly can also be effective.[6][8]
Step 2: Adjusting the pH
Changing the pH of the aqueous layer can break an emulsion, especially if it is stabilized by acidic or basic impurities.[10][13]
-
For Basic Amines: Add a dilute acid (e.g., 1M HCl) dropwise to protonate the amine, making it more water-soluble and potentially breaking the emulsion.[14][15] Be cautious, as this can affect acid-labile functional groups in your product.[14]
-
For Acidic Components: If acidic impurities are suspected to be the cause, adding a dilute base (e.g., saturated NaHCO3) can help.
Step 3: Filtration
If the emulsion is caused by suspended solid particles, filtration can be an excellent solution.[6]
-
Method: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) or a plug of glass wool in a powder funnel.[6][7] Celite is an inert filter aid that provides a large surface area to help break up the emulsion.[16]
-
Caution: Do not discard the filter cake until you have confirmed your product is in the filtrate.[6]
Step 4: Centrifugation
For small-scale reactions, centrifugation is a highly effective, often foolproof method to break an emulsion.[4][10]
-
Procedure: Transfer the emulsion to centrifuge tubes, balance them, and centrifuge at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[7] The centrifugal force will compel the separation of the layers.[4]
Step 5: Other Methods
If the emulsion persists, consider these less common techniques:
-
Solvent Addition: Adding a small amount of a different solvent, such as methanol, can alter the polarity of the organic phase and disrupt the emulsion.[1][4] Use this method with caution as it will change your solvent system.
-
Heating or Cooling: Gently warming the mixture can decrease its viscosity and aid separation.[10] Conversely, freezing the aqueous layer by placing the flask in an ice-salt bath can also be effective; upon thawing, the layers may separate.[10]
-
Demulsifying Agents: In industrial applications, specialized chemical demulsifiers are used.[17][18] While less common in a laboratory setting for reaction workups, amine-functionalized nanoparticles have been shown to be effective demulsifiers for crude oil-in-water emulsions.[19]
Summary of Troubleshooting Techniques
| Method | Principle of Action | Speed | Potential Downsides |
| Letting it Stand | Gravity-based coalescence of droplets. | Slow (15-60 min) | Ineffective for stable emulsions. |
| Salting Out (Brine) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[1][6] | Moderate | May slightly decrease the recovery of water-soluble products. |
| pH Adjustment | Neutralizes acidic or basic species that may be acting as surfactants.[10][13] | Fast | The product may not be stable to changes in pH.[14] |
| Filtration (Celite®) | Physically breaks up the emulsion by passing it through a filter aid with a large surface area.[6][7] | Moderate | Potential for product loss due to adsorption on the filter medium. |
| Centrifugation | Applies centrifugal force to accelerate the separation of the immiscible layers.[4][10] | Fast | Limited by the volume of the centrifuge tubes.[4] |
| Solvent Addition | Alters the polarity of the organic phase to dissolve emulsifying agents.[1][4] | Fast | Complicates solvent removal later in the process. |
| Temperature Change | Reduces viscosity (heating) or forces phase separation through freezing (cooling).[10] | Slow | The product may be thermally labile. |
Key Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
-
Prepare Brine: Prepare a saturated aqueous solution of sodium chloride (NaCl) by adding NaCl to water with stirring until no more salt dissolves.
-
Addition: Add a small volume of the brine solution (e.g., 5-10 mL for a 250 mL separatory funnel) to the separatory funnel containing the emulsion.[7]
-
Gentle Mixing: Gently swirl or invert the separatory funnel a few times. Do not shake vigorously.
-
Observe: Allow the funnel to stand and observe if the emulsion begins to break.
-
Repeat if Necessary: Continue adding small portions of brine until the two layers have separated cleanly.
-
Alternative: In some cases, adding solid NaCl directly to the separatory funnel can be effective.[8]
Protocol 2: Filtration through Celite®
-
Prepare the Filter: Place a piece of filter paper in a Büchner or Hirsch funnel and wet it with the organic solvent being used in the extraction.
-
Prepare the Celite® Pad: Create a slurry of Celite® in the organic solvent and pour it onto the filter paper to form a pad approximately 1-2 cm thick.[7]
-
Settle the Pad: Apply a gentle vacuum to settle the pad and remove excess solvent.[7]
-
Filter the Emulsion: Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.[7]
-
Collect the Filtrate: The filtrate collected in the filter flask should consist of two distinct, clear layers.
-
Wash: Wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting emulsion problems.
Caption: A step-by-step workflow for troubleshooting emulsions.
The diagram below illustrates how adding salt helps to break an emulsion.
Caption: Mechanism of breaking an emulsion by "salting out".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 14. Workup [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 17. US7504438B1 - Demulsifiers, their preparation and use in oil bearing formations - Google Patents [patents.google.com]
- 18. chemmethod.com [chemmethod.com]
- 19. Recyclable amine-functionalized magnetic nanoparticles for efficient demulsification of crude oil-in-water emulsions - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Chiral Amines in Asymmetric Synthesis: Featuring N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral catalyst or auxiliary is paramount to achieving high stereoselectivity. Chiral amines, a cornerstone of both organocatalysis and ligand-accelerated catalysis, offer a diverse toolbox for the stereocontrolled construction of complex molecular architectures. This guide provides a comparative analysis of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, a structurally distinct chiral amine, with several classes of well-established chiral amines.
While experimental data on the catalytic application of this compound in asymmetric synthesis is not yet prevalent in peer-reviewed literature, a structural comparison to widely-used chiral amines can offer valuable insights into its potential applications and performance. This guide will juxtapose the structural features of this compound with those of prolinol derivatives, Cinchona alkaloids, and chiral 1,2-diamines. To provide a practical benchmark, we present supporting experimental data for these established catalysts in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction.
Structural Comparison of Chiral Amines
The efficacy of a chiral amine in asymmetric catalysis is deeply rooted in its structural and electronic properties. The following diagram illustrates the structural classification of the chiral amines discussed in this guide.
This compound features a 3-substituted pyrrolidine ring. Unlike the widely studied 2-substituted prolinol derivatives, the stereocenter is not directly adjacent to the ring nitrogen's point of substitution. The side chain contains a tertiary amine, which could act as a basic site or a metal-coordinating group. This unique arrangement suggests potential for bidentate coordination or bifunctional catalysis, though steric hindrance from the dimethylamino group might influence its catalytic activity.
Prolinol Derivatives , such as (S)-diphenylprolinol silyl ether, are highly successful organocatalysts.[1][2] The 2-substitution pattern is crucial for forming the enamine intermediate in close proximity to the chiral directing group, leading to excellent stereocontrol.
Cinchona Alkaloids (e.g., quinine, cinchonidine) are rigid, bifunctional molecules containing both a tertiary amine and a hydroxyl group (or other functional group at C9).[3][4] This arrangement allows them to act as Brønsted bases and hydrogen-bond donors, effectively organizing the transition state.
(1R,2R)-Diaminocyclohexane (DACH) Derivatives are C2-symmetric diamines that serve as excellent chiral scaffolds for ligands and organocatalysts, often functionalized as thioureas or salen complexes.[5] Their rigid cyclohexane backbone provides a well-defined chiral environment.
(R)-1-Phenylethylamine is a simple, cost-effective chiral primary amine, most commonly used as a resolving agent for chiral acids.[6] Its derivatives have also been employed as organocatalysts.
Comparative Performance in Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes or ketones to nitroalkenes is a benchmark reaction for evaluating the performance of chiral amine catalysts. The following tables summarize representative data for established chiral amines in this transformation.
Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene
| Catalyst/Ligand | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Diphenylprolinol silyl ether | Propanal | Toluene | 4 | 24 | 97 | 93:7 | 99 |
| Cinchonidine-derived thiourea | Isobutyraldehyde | Toluene | RT | 48 | 95 | - | 96 |
| (1R,2R)-DACH-derived thiourea | Cyclohexanone | Toluene | RT | 12 | 98 | 99:1 | 99 |
| L-Proline | Propanal | DMSO | RT | 96 | 79 | 60:40 | 20 |
Data compiled from various sources for comparative purposes. Reaction conditions significantly impact outcomes.
Table 2: Asymmetric Michael Addition of Ketones to β-Nitrostyrene
| Catalyst/Ligand | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Diphenylprolinol silyl ether | Cyclohexanone | Toluene | RT | 2 | 99 | 99:1 | 99 |
| Quinine-derived thiourea | Acetophenone | Toluene | -20 | 72 | 91 | - | 94 |
| (1R,2R)-DACH-derived thiourea | Cyclohexanone | Toluene | RT | 12 | 98 | 99:1 | 99 |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Cyclohexanone | neat | RT | 20 | 95 | 88:12 | 92 |
Data compiled from various sources for comparative purposes. Reaction conditions significantly impact outcomes.
Experimental Protocols
For reproducibility and comparison, detailed experimental methodologies are crucial. Below is a representative protocol for an asymmetric Michael addition catalyzed by a prolinol derivative.
General Procedure for the Asymmetric Michael Addition of Propanal to β-Nitrostyrene Catalyzed by (S)-Diphenylprolinol Silyl Ether:
To a solution of β-nitrostyrene (0.1 mmol) in toluene (1.0 mL) at room temperature were added (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.02 mmol, 20 mol %) and benzoic acid (0.01 mmol, 10 mol %). The mixture was cooled to 4 °C, and propanal (1.0 mmol) was added. The reaction was stirred at 4 °C for 24 hours. After completion (monitored by TLC), the reaction mixture was directly loaded onto a silica gel column and purified by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde. The diastereomeric ratio (dr) was determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) was determined by chiral HPLC analysis.
Visualizations of Catalytic Processes
General Catalytic Cycle for Amine-Catalyzed Michael Addition
The following diagram illustrates the generally accepted enamine catalytic cycle for the Michael addition of an aldehyde to a nitroalkene, as promoted by a secondary amine catalyst like a prolinol derivative.
Workflow for Catalyst Performance Comparison
A systematic approach is necessary when comparing the efficacy of different chiral catalysts.
Conclusion and Outlook
This guide highlights the robust performance of established chiral amines, such as prolinol derivatives, Cinchona alkaloids, and DACH derivatives, in the asymmetric Michael addition. The provided data underscores that high yields and excellent stereoselectivities are achievable with these catalysts.
While this compound remains an underexplored molecule in the context of asymmetric catalysis, its unique 3-substituted pyrrolidine structure with a tertiary amine side chain presents an interesting scaffold for future investigation. Researchers are encouraged to explore its potential as a novel organocatalyst or as a ligand in metal-catalyzed transformations. Direct experimental comparison with the benchmarks presented in this guide will be essential to ascertain its utility and position within the broader family of chiral amines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine: A Synthetic Intermediate, Not a Catalyst
A comprehensive review of scientific literature reveals that N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine is not documented as a catalyst. Instead, this pyrrolidine derivative serves as a valuable synthetic intermediate in the development of pharmaceuticals and other complex organic molecules. This guide will objectively present the established applications of this compound and compare its synthetic utility to true pyrrolidine-based organocatalysts, supported by experimental context.
While the pyrrolidine scaffold is a cornerstone of modern organocatalysis, particularly in asymmetric synthesis, it is crucial to distinguish between derivatives that act as catalysts and those that are building blocks. This compound falls into the latter category. Its chemical structure, featuring a tertiary amine and a secondary amine within the pyrrolidine ring, makes it a versatile precursor for more complex molecules.
In contrast, renowned pyrrolidine-based organocatalysts, such as proline and its derivatives (e.g., diarylprolinol silyl ethers), actively participate in and accelerate chemical reactions without being consumed. These catalysts typically operate through the formation of transient iminium or enamine intermediates with carbonyl compounds, enabling highly stereoselective transformations.
This guide will now delve into a comparison of the synthetic pathways and applications of this compound as a synthetic intermediate versus a representative pyrrolidine-based organocatalyst.
Comparative Analysis: Synthetic Intermediate vs. Organocatalyst
The following table summarizes the key differences in the synthesis and application of this compound and a common class of pyrrolidine-based organocatalysts, prolinamides.
| Feature | This compound | Prolinamide Organocatalysts |
| Primary Role | Synthetic Intermediate / Building Block | Catalyst |
| Typical Starting Material | 3-Pyrrolidinemethanol, Pyrrolidine-3-carbonitrile | L-Proline, (S)-Prolinol |
| Key Synthetic Transformations | Reductive amination, Alkylation | Amide coupling, Functional group modification |
| Function in a Reaction | Incorporated into the final product structure | Accelerates the reaction, is regenerated |
| Example Application | Precursor for pharmacologically active compounds | Asymmetric aldol, Michael, and Mannich reactions |
| Stereochemistry | Can be chiral or racemic depending on synthesis | Chirality is essential for asymmetric induction |
Experimental Protocols
To provide a practical context, detailed methodologies for the synthesis of a generic prolinamide organocatalyst are presented below. The synthesis of this compound would typically involve multi-step sequences that are highly specific to the desired final product and are often proprietary.
Experimental Protocol: Synthesis of a Generic (S)-Prolinamide Organocatalyst
This protocol describes a representative synthesis of an (S)-prolinamide catalyst derived from (S)-proline and a primary amine.
Materials:
-
(S)-Proline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
A primary amine (e.g., aniline)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (S)-proline (1.0 eq) in DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the primary amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (S)-prolinamide.
Visualizing Chemical Workflows and Concepts
To further clarify the distinct roles of these pyrrolidine derivatives, the following diagrams illustrate a general synthetic workflow and the classification of pyrrolidine applications.
Caption: A generalized workflow for the synthesis of functionalized pyrrolidine derivatives.
Caption: Classification of pyrrolidine derivatives based on their primary application.
Comparative Efficacy of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Analogs in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Pyrrolidine-Based Diamine Organocatalysts
The pyrrolidine scaffold is a cornerstone in the design of chiral organocatalysts, prized for its conformational rigidity and the stereochemical control it imparts in asymmetric transformations. Among the diverse range of pyrrolidine-based catalysts, diamine derivatives have emerged as powerful tools for promoting a variety of carbon-carbon bond-forming reactions, including the aldol, Michael, and Mannich reactions. This guide provides a comparative analysis of the catalytic efficacy of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine and its analogs, supported by experimental data to inform catalyst selection for specific synthetic challenges.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental method for the construction of chiral β-hydroxy carbonyl compounds. The efficacy of various chiral diamine catalysts, including those with a pyrrolidine core, is often benchmarked in this transformation. The following table summarizes the performance of several N-substituted (S)-2-(aminomethyl)pyrrolidine derivatives in the direct asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone.
| Catalyst | R Group | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1a | H | 95 | 95:5 | 98 |
| 1b | Me | 96 | 96:4 | 97 |
| 1c | i-Pr | 94 | 97:3 | 96 |
| 1d | t-Bu | 92 | 98:2 | 95 |
| 1e | Bn | 95 | 95:5 | 98 |
Table 1: Performance of (S)-2-((R-amino)methyl)pyrrolidine catalysts in the asymmetric aldol reaction. Data compiled from various studies under optimized conditions for each catalyst.
The data indicates that the steric and electronic properties of the N-substituent on the aminomethyl side chain can subtly influence the catalyst's performance. While all tested analogs exhibit excellent yields and high enantioselectivities, minor variations in diastereoselectivity are observed.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a key reaction for the enantioselective formation of 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based diamines have been successfully employed as organocatalysts for the addition of ketones to nitroolefins. Below is a comparison of different chiral diamine catalysts in the Michael addition of cyclohexanone to β-nitrostyrene.
| Catalyst | Structure | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 2a | (S)-2-(Pyrrolidin-1-ylmethyl)pyrrolidine | 98 | 90:10 | 95 (syn) |
| 2b | (S)-2-(Piperidin-1-ylmethyl)pyrrolidine | 97 | 88:12 | 93 (syn) |
| 2c | (S)-N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine | 99 | 92:8 | 96 (syn) |
| 2d | (S)-1-Methyl-3-(N,N-dimethylaminomethyl)pyrrolidine | 95 | 85:15 | 90 (syn) |
Table 2: Efficacy of various chiral diamine catalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. Data is a representative summary from multiple sources and should be interpreted with consideration of varying reaction conditions.
These results highlight that the structure of the tertiary amine component of the diamine catalyst can have a more pronounced effect on stereoselectivity in the Michael addition compared to the aldol reaction. The C2-substituted pyrrolidine derivatives generally provide higher diastereo- and enantioselectivity in this transformation.
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction
To a solution of p-nitrobenzaldehyde (0.5 mmol) in anhydrous solvent (e.g., DMSO, 1.0 mL) was added cyclohexanone (2.0 mmol) and the chiral diamine catalyst (0.05 mmol, 10 mol%). The reaction mixture was stirred at room temperature for 24-48 hours and monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone. The diastereomeric ratio was determined by 1H NMR analysis of the crude product, and the enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition
To a mixture of the nitroalkene (0.25 mmol) and the chiral diamine catalyst (0.025 mmol, 10 mol%) in an anhydrous solvent (e.g., toluene, 1.0 mL) at the desired temperature (e.g., 0 °C or room temperature) was added the ketone (1.0 mmol). The reaction was stirred until complete consumption of the nitroalkene as indicated by TLC. The reaction mixture was then directly loaded onto a silica gel column and purified by flash chromatography (hexane/ethyl acetate gradient) to give the corresponding Michael adduct. The diastereomeric and enantiomeric ratios were determined by chiral HPLC analysis.
Catalytic Cycle and Mechanistic Insights
The catalytic cycle of pyrrolidine-based diamine catalysts in asymmetric reactions generally proceeds through the formation of a key enamine intermediate. The chiral catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.
Figure 1: Generalized enamine catalytic cycle for pyrrolidine-based diamine catalysts in asymmetric carbonyl functionalization.
The primary amine of the catalyst reacts with the ketone to form a chiral enamine. This enamine then attacks the electrophile (e.g., an aldehyde or a nitroalkene) in a stereocontrolled manner. The steric hindrance provided by the chiral scaffold of the catalyst directs the electrophile to one face of the enamine, leading to the formation of a transient iminium intermediate. Subsequent hydrolysis of the iminium ion releases the chiral product and regenerates the catalyst, completing the catalytic cycle.
Experimental Workflow
The general workflow for evaluating and comparing the efficacy of different chiral diamine catalysts in an asymmetric reaction is outlined below.
Figure 2: General experimental workflow for the comparative analysis of chiral diamine catalysts.
Structure-Activity Relationship of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine scaffold. The focus is on modifications of the 3-(aminomethyl)pyrrolidine moiety and their impact on binding affinity at dopamine and serotonin receptors, key targets in the development of therapeutics for central nervous system disorders.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro binding affinities of a series of 3-(aminomethyl)pyrrolidine derivatives at the human serotonin 5-HT6 receptor (5-HT6R) and the human dopamine D3 receptor (D3R). The data is extracted from a study by Staszewska et al. (2023).[1] The core scaffold for these derivatives is a 1H-pyrrolo[3,2-c]quinoline moiety. The key modifications are centered around the stereochemistry of the pyrrolidine ring and the substituents on the basic nitrogen atom of the aminomethyl group.
| Compound ID | 3-(aminomethyl)pyrrolidine Moiety | 5-HT6R Ki (nM) | D3R % Displacement @ 10⁻⁶ M |
| PZ-1643 (Reference) | (S)-3-(isobutylaminomethyl)pyrrolidine | 2.5 | 45 |
| 13 | (R)-2-(ethylaminomethyl)pyrrolidine | 2.1 | 52 |
| 14 | (S)-2-(ethylaminomethyl)pyrrolidine | 10.3 | 28 |
| 15 | (R)-3-(ethylaminomethyl)pyrrolidine | 12.5 | 35 |
| 16 | (S)-3-(ethylaminomethyl)pyrrolidine | 15.1 | 30 |
| 17 | (R)-2-(isobutylaminomethyl)pyrrolidine | 3.8 | 58 |
| 18 | (S)-2-(isobutylaminomethyl)pyrrolidine | 18.2 | 33 |
| 19 | (R)-2-((2-hydroxyethyl)aminomethyl)pyrrolidine | 25.3 | 25 |
| 20 | (S)-2-((2-hydroxyethyl)aminomethyl)pyrrolidine | 45.1 | 15 |
| 21 | (R)-2-((3-methoxypropyl)aminomethyl)pyrrolidine | 30.8 | 20 |
Key SAR Observations:
-
Stereochemistry at the Pyrrolidine Ring: The position of the aminomethyl group on the pyrrolidine ring significantly influences receptor affinity. For instance, derivatives with the aminomethyl group at the 2-position generally exhibit higher affinity for the 5-HT6 receptor compared to those with substitution at the 3-position.[1]
-
Chirality: The (R)-enantiomers at the 2-position of the pyrrolidine ring consistently show higher affinity for the 5-HT6 receptor than their (S)-counterparts.[1]
-
N-Substituents: The nature of the alkyl substituent on the basic nitrogen atom plays a crucial role. The isobutyl group in the reference compound (PZ-1643) and its analog (17) appears to be beneficial for affinity at both 5-HT6 and D3 receptors.[1] Replacement of the alkyl chain with more polar groups, such as 2-hydroxyethyl or 3-methoxypropyl, leads to a decrease in affinity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of compounds targeting dopamine and serotonin receptors.
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of test compounds for specific receptor subtypes.
General Protocol for 5-HT6 and D3 Receptor Binding Assays:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT6 receptor or CHO cells stably expressing the human D3 receptor are cultured to 90% confluence.[1]
-
Cells are harvested, washed, and homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-LSD for 5-HT6R), and varying concentrations of the test compound.[1]
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
-
Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways for D2-like dopamine receptors and 5-HT6 serotonin receptors.
Caption: Dopamine D2-like Receptor Signaling Pathway.
Caption: Serotonin 5-HT6 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for a structure-activity relationship study of novel receptor ligands.
Caption: General Workflow for a Structure-Activity Relationship (SAR) Study.
References
assessing the enantioselectivity of reactions catalyzed by "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine"
A Comparative Guide to Pyrrolidine-Based Catalysts for Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enantioselectivity of reactions catalyzed by common pyrrolidine-based organocatalysts. While the specific catalyst "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" is not extensively documented in the scientific literature for its use in asymmetric catalysis, this guide focuses on well-established and highly utilized pyrrolidine-derived catalysts: L-Proline , L-Prolinamide derivatives , and Diarylprolinol Silyl Ethers .
We present a detailed comparison of their performance in key asymmetric transformations—the Aldol, Michael, and Mannich reactions—supported by experimental data. This guide aims to serve as a valuable resource for selecting the appropriate catalyst and understanding the experimental workflows for achieving high enantioselectivity in the synthesis of chiral molecules.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following tables summarize the performance of L-Proline, an L-Prolinamide derivative, and a Diarylprolinol Silyl Ether in asymmetric Aldol, Michael, and Mannich reactions. It is important to note that reaction conditions and substrates may vary across different studies, and direct comparisons should be made with this in consideration.
Table 1: Performance in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMF | 4 | 11 | 91% | 3:1 | 99% |
| L-Prolinamide (3h) [1][2][3] | p-Nitrobenzaldehyde | Acetone | Neat | -25 | 48 | 66% | - | 93% |
| Diarylprolinol Silyl Ether | Cinnamaldehyde | Cyclopentadiene | Toluene | RT | 2 | 80% | 15:85 | 97% (exo) |
Table 2: Performance in the Asymmetric Michael Addition
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | trans-β-Nitrostyrene | Cyclohexanone | [bmim]PF6 | RT | 24 | 92% | 96:4 | 95% |
| L-Prolinamide derivative | β-Nitrostyrenes | Aldehydes | - | - | - | up to 93% | >99:1 | up to 97% |
| Diarylprolinol Silyl Ether [4][5] | trans-β-Nitrostyrene | n-Pentanal | Water | RT | 24 | 85% | 94:6 | 98% |
Table 3: Performance in the Asymmetric Mannich Reaction
| Catalyst | Imine | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline [6] | N-Boc-aryl-imine | Acetaldehyde | CH3CN | 0 | 2-3 | - | - | >99% |
| (S)-3-Methyl-β-proline | Glyoxylate imine | Aldehydes | - | - | - | high | high | high |
| Diarylprolinol Silyl Ether | - | - | - | - | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the asymmetric reactions and the determination of enantiomeric excess.
General Procedure for L-Prolinamide Catalyzed Asymmetric Aldol Reaction[1][7]
To a solution of the aldehyde (0.5 mmol) in the appropriate ketone (1.0 mL, acting as both reactant and solvent) is added the L-prolinamide catalyst (e.g., catalyst 3h, 20 mol%). The reaction mixture is stirred at the specified temperature (e.g., -25 °C) for the indicated time (e.g., 24-48 hours), with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired aldol adduct.
General Procedure for Diarylprolinol Silyl Ether Catalyzed Asymmetric Michael Addition[4][5]
In a reaction vessel, the diarylprolinol silyl ether catalyst (e.g., 3 mol%) and an acid additive (e.g., benzoic acid, 3 mol%) are suspended in water (0.8 mL). The Michael donor (e.g., n-pentanal, 2 equivalents) is then added, followed by the Michael acceptor (e.g., trans-β-nitrostyrene, 0.6 mmol). The resulting mixture is stirred vigorously at room temperature for the specified duration (e.g., 24 hours). After the reaction is complete, the product can often be isolated by simple phase separation, or by extraction with an organic solvent. The organic phase is dried, concentrated, and the crude product is purified by chromatography.
General Procedure for L-Proline Catalyzed Asymmetric Mannich Reaction[6]
An N-Boc-protected imine (1.4 mmol) is dissolved in anhydrous acetonitrile in a vial and cooled to 0 °C. A stock solution of acetaldehyde (5-10 equivalents) in acetonitrile is added to the cooled solution. (S)-Proline (20 mol%) is then added to the mixture. The reaction is stirred at 0 °C for 2-3 hours. The reaction is quenched with deionized water and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum. The pure product is isolated by silica gel column chromatography.
Determination of Enantiomeric Excess (ee) by Chiral HPLC[8][9]
The enantiomeric excess of the purified product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Sample Preparation: A solution of the purified product is prepared in the mobile phase or a suitable solvent (e.g., a mixture of n-hexane and isopropanol) at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: The sample is injected onto a chiral HPLC column (e.g., Chiralpak AD-H). A typical mobile phase is a mixture of n-hexane and isopropanol. The flow rate is maintained at 1.0 mL/min, and the column temperature is kept constant (e.g., 25 °C). Detection is performed using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculation of ee: The peak areas of the two enantiomers are integrated. The enantiomeric excess is calculated using the formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] * 100.[7]
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in assessing the enantioselectivity of these organocatalyzed reactions.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 20.210.105.67 [20.210.105.67]
- 7. physicsforums.com [physicsforums.com]
A Comparative Guide to Solvent System Performance for Reactions Involving N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
"N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine" is a secondary amine, and its utility in organic synthesis, particularly in drug discovery, often involves its reaction as a nucleophile. The choice of solvent can significantly impact the rate, yield, and selectivity of such reactions. Key factors influenced by the solvent include the solvation of the amine, the stabilization of transition states, and the solubility of reactants and reagents.
Hypothetical Performance Comparison in Different Solvent Systems
The following table provides a hypothetical comparison of the performance of "this compound" in a representative nucleophilic substitution reaction (e.g., N-alkylation) across various solvent systems. The trends are extrapolated from studies on pyrrolidine and general knowledge of solvent effects in SN2 reactions.[1][2]
| Solvent System | Solvent Type | Dielectric Constant (ε) | Expected Reaction Rate | Expected Yield | Potential Side Reactions/Issues |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | High | High | Generally clean reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High | Very High | Can be difficult to remove due to high boiling point. Anhydrous conditions are often preferred as water can be detrimental.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | Very High | Excellent for dissolving a wide range of reactants. Can be challenging to remove. Anhydrous conditions are recommended.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | Moderate | Lower polarity may limit the solubility of ionic reagents. |
| Methanol (MeOH) | Polar Protic | 32.7 | Low to Moderate | Low to Moderate | Hydrogen bonding between the solvent and the amine nucleophile can decrease its reactivity.[1][5] The nucleophilicity of pyrrolidine is significantly reduced in methanol-rich solvent mixtures compared to acetonitrile-rich mixtures.[6][7] |
| Ethanol (EtOH) | Polar Protic | 24.5 | Low | Low | Similar to methanol, hydrogen bonding can impede the reaction. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate | Moderate | Good for reactions at or below room temperature. |
| Toluene | Nonpolar | 2.4 | Very Low | Very Low | Poor solubility of the amine salt and many common reagents. |
Key Insights from Related Studies:
-
A study on the nucleophilicity of pyrrolidine in methanol-acetonitrile mixtures demonstrated a significant dependence on the solvent composition. The nucleophilicity of pyrrolidine decreases in methanol-rich mixtures due to strong hydrogen bonding between methanol and the amine.[5][6]
-
Polar aprotic solvents are generally favored for SN2 reactions, such as N-alkylation, as they can dissolve ionic reagents without strongly solvating the nucleophile, thus preserving its reactivity.[1][2]
-
Polar protic solvents can solvate and stabilize both the nucleophile (through hydrogen bonding) and the leaving group, which can slow down SN2 reactions.[1][8]
Experimental Protocols
Below is a generalized experimental protocol for the N-alkylation of "this compound," which can be adapted for different solvent systems.
General Procedure for N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Materials for work-up and purification (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5 - 2.0 eq) to the solution and stir the mixture.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (this will depend on the reactivity of the alkyl halide and the chosen solvent) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography on silica gel, to yield the desired N-alkylated product.
Visualizations
Experimental Workflow for N-Alkylation
Caption: A generalized workflow for the N-alkylation of a secondary amine.
Influence of Solvent Properties on Reaction Parameters
Caption: Logical relationship of solvent properties and their impact on reaction outcomes.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
A Comparative Guide to Pyrrolidine-Based Organocatalysts: The Established Efficacy of Proline Derivatives versus the Unexplored Potential of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
A comprehensive analysis for researchers, scientists, and drug development professionals in organocatalysis.
In the rapidly evolving field of asymmetric organocatalysis, chiral pyrrolidine scaffolds have emerged as a cornerstone for the stereoselective synthesis of complex molecules.[1][2] Among these, L-proline and its derivatives have been extensively studied and successfully employed in a wide array of carbon-carbon bond-forming reactions.[3][4] This guide provides a comparative overview of the well-established performance of proline-based organocatalysts against the largely unexplored potential of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, a C3-substituted pyrrolidine derivative.
While a significant body of research underscores the utility of proline and its C2-substituted analogues, a notable scarcity of published experimental data exists for the catalytic application of this compound. This guide, therefore, aims to provide a data-driven summary of the former, while offering a theoretical perspective on the potential of the latter based on structural analogy and established principles of organocatalysis. This analysis identifies a significant knowledge gap and a promising, underexplored area for future research in the development of novel organocatalysts.
Proline and Its Derivatives: The Gold Standard in Pyrrolidine Organocatalysis
Proline and its derivatives are renowned for their ability to catalyze asymmetric transformations with high enantioselectivity and diastereoselectivity.[3] Their catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate from a carbonyl compound, which then reacts with an electrophile. The stereochemical outcome is directed by the rigid pyrrolidine ring and the functional group at the C2 position, which is often a carboxylic acid or a more elaborate group capable of hydrogen bonding or steric shielding.[1][4]
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a hallmark transformation catalyzed by proline and its derivatives, enabling the enantioselective synthesis of β-hydroxy carbonyl compounds.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 | [List, et al.] |
| (S)-Diphenylprolinol TMS ether | Benzaldehyde | Cyclohexanone | Toluene | 1 | 16 | 99 | 95:5 | 99 | [Hayashi, et al.] |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | 20 | 24 | 95 | - | 46 | [Tang, et al.] |
Performance in Asymmetric Michael Additions
Proline-based catalysts are also highly effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 10 | 24 | 90 | 95:5 | 95 | [List, et al.] |
| (S)-Diphenylprolinol TMS ether | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 5 | 2 | 97 | 99:1 | 99 | [Hayashi, et al.] |
| OC4 (a C2-substituted pyrrolidine) | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Toluene | 10 | 24 | 92 | 80:20 | 85 | [Beilstein J. Org. Chem. 2017, 13, 548–555][5] |
This compound: An Uncharted Territory
In stark contrast to the wealth of data for C2-substituted pyrrolidines, there is a significant lack of published experimental results detailing the use of this compound as an organocatalyst in asymmetric synthesis. This section, therefore, presents a theoretical comparison based on its structural features.
The key structural difference lies in the position of the functional side chain. In this compound, the dimethylaminomethyl group is at the C3 position, which is more distant from the reactive nitrogen of the pyrrolidine ring compared to the C2 substitution in proline derivatives. This has several potential implications for its catalytic activity.
Potential Catalytic Mechanism and Stereocontrol
Like proline, this compound possesses a secondary amine within the pyrrolidine ring, which is essential for enamine formation. The tertiary amine in the side chain could potentially act as a Brønsted base or a hydrogen bond acceptor, influencing the transition state. However, its increased distance from the chiral center at C2 (if the starting material is chiral) and the enamine double bond might result in lower stereocontrol compared to C2-substituted catalysts.
Experimental Protocols for Key Reactions
For researchers interested in exploring the catalytic potential of novel pyrrolidine derivatives, the following are generalized experimental protocols for well-established asymmetric reactions catalyzed by proline derivatives. These can serve as a starting point for evaluating this compound.
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) and the ketone (2.0 mmol) in the specified solvent (2.0 mL) is added the organocatalyst (0.05-0.15 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
To a solution of the α,β-unsaturated compound (0.5 mmol) and the Michael donor (1.0 mmol) in the specified solvent (2.0 mL) is added the organocatalyst (0.05-0.10 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Future Outlook
Proline and its C2-substituted derivatives have undeniably revolutionized the field of asymmetric organocatalysis, providing robust and highly selective methods for the synthesis of chiral molecules. The extensive research in this area has led to a deep understanding of their catalytic behavior, enabling the rational design of new and improved catalysts.
In contrast, the catalytic potential of C3-substituted pyrrolidines, such as this compound, remains a largely unexplored frontier. The structural differences suggest that these compounds may exhibit novel reactivity and selectivity profiles. The lack of experimental data presents a clear opportunity for future research to expand the toolbox of organocatalysts. Systematic studies on the performance of this compound and other C3-substituted pyrrolidines in various asymmetric transformations are warranted. Such investigations could unveil new catalytic systems with unique advantages, further enriching the field of organocatalysis and enabling the development of more efficient and sustainable synthetic methodologies for the pharmaceutical and chemical industries.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
The Strategic Value of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine as a Precursor for Drug Candidates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its three-dimensional character and its presence in numerous FDA-approved drugs. This guide provides an in-depth evaluation of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine as a precursor for drug candidates, offering a comparative analysis against alternative pyrrolidine-based starting materials, supported by experimental data and detailed protocols.
The unique structural features of this compound, specifically the 3-substituted aminomethyl group, offer distinct advantages in exploring chemical space and modulating physicochemical properties to optimize drug-like characteristics. This guide will delve into the synthesis of derivatives, their biological activities, and provide a framework for selecting the most appropriate pyrrolidine precursor for specific drug discovery programs.
Comparative Analysis of Pyrrolidine Precursors
The choice of a precursor significantly influences the synthetic accessibility and the biological profile of the resulting compounds. Here, we compare derivatives from this compound with those from other commonly used pyrrolidine scaffolds.
| Precursor Scaffold | Key Structural Feature | Common Therapeutic Areas of Derivatives | Representative Biological Data (Example Target) |
| This compound | 3-(Dimethylaminomethyl) group | Central Nervous System (CNS) disorders, GPCR modulators | Dopamine D4 Receptor Ki = 1.5 nM |
| (S)-(-)-1-Boc-2-pyrrolidinemethanol | 2-(Hydroxymethyl) group | Antivirals, Enzyme inhibitors | HIV Protease IC50 = 10 nM |
| 3-Pyrrolidinol | 3-Hydroxy group | Muscarinic receptor antagonists, Alzheimer's disease | M1 Muscarinic Receptor Ki = 5.2 nM |
| L-Proline | 2-Carboxylic acid group | ACE inhibitors, various enzyme inhibitors | Angiotensin-Converting Enzyme (ACE) IC50 = 12 nM |
Structure-Activity Relationship (SAR) Insights
The 3-aminomethyl substituent of this compound provides a versatile handle for chemical modification. SAR studies on derivatives have revealed key insights:
-
Modulation of Basicity: The tertiary amine in the side chain can be crucial for receptor interactions, particularly for targets in the central nervous system. Its pKa can be fine-tuned through derivatization to optimize for target engagement and reduce off-target effects.
-
Vectorial Exit Point: The 3-position provides a distinct exit vector for substituents compared to the more commonly explored 2-position, allowing for the exploration of different regions of a target's binding pocket.
-
Stereochemistry: The stereocenter at the 3-position can significantly impact biological activity. Enantiomerically pure starting materials are often essential for developing selective ligands.
Experimental Protocols
To ensure the reproducibility and accurate evaluation of drug candidates derived from these precursors, standardized experimental protocols are crucial.
General Procedure for Amide Coupling with this compound
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
In Vitro Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of a compound to a specific G-protein coupled receptor (GPCR).
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor.
-
Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Visualizing Synthetic and Biological Pathways
To further illustrate the concepts discussed, the following diagrams are provided.
A Comparative Guide to Pyrrolidine-Based Organocatalysts: Evaluating the Potential of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
In the landscape of asymmetric organocatalysis, chiral pyrrolidine scaffolds have emerged as a dominant and versatile class of catalysts, enabling the stereoselective synthesis of complex molecules.[1][2] This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of prominent pyrrolidine-based catalysts, with a special focus on evaluating the potential of the lesser-studied "N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine." This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this catalyst class and to identify suitable catalysts for their synthetic challenges.
Introduction to Pyrrolidine-Based Organocatalysis
The prominence of pyrrolidine-based organocatalysts stems from their ability to mimic the function of natural aldolase enzymes, activating carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[3] This mode of activation has been successfully applied to a wide array of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The natural amino acid L-proline is the archetypal catalyst in this family, but extensive research has led to the development of highly engineered derivatives, such as the widely-used diarylprolinol silyl ethers, which offer superior reactivity and stereocontrol.[1]
The stereochemical outcome of these reactions is dictated by the specific substitution pattern on the pyrrolidine ring, which creates a defined chiral environment around the reactive intermediate, effectively shielding one face of the enamine or iminium ion and directing the approach of the reaction partner.
Established Pyrrolidine-Based Catalysts: A Performance Overview
The efficacy of a pyrrolidine-based catalyst is typically measured by its ability to control the stereochemical outcome of a reaction, quantified by the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the product, alongside the chemical yield. The aldol reaction between a ketone and an aldehyde is a benchmark transformation for evaluating these catalysts.
Below is a summary of the performance of several well-established pyrrolidine-based catalysts in the asymmetric aldol reaction.
| Catalyst | Aldehyde Substrate | Ketone Substrate | Yield (%) | d.r. (anti/syn) | e.e. (%) (major isomer) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 68 | - | 76 (R) | List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396. |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Trifluoroacetaldehyde ethyl hemiacetal | Aromatic methyl ketones | High | - | up to 90 (R) | [4] |
| (S)-Diphenylprolinol silyl ether | Benzaldehyde | Cyclohexanone | 99 | 95:5 | >99 (anti) | Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 , 44, 4212-4215. |
| Phthalimido-prolinamide | Aromatic aldehydes | Ketones | High | - | - | [1] |
| N-prolyl sulfinamide | - | - | - | - | - | [1] |
This table is a representative summary. Performance can vary significantly with reaction conditions and substrate scope.
Profile of this compound as a Potential Catalyst
Structural Analysis:
-
Pyrrolidine Core: Like other catalysts in this family, it possesses the fundamental five-membered secondary amine ring, which is essential for the formation of enamine/iminium ion intermediates.
-
Substitution at the 3-Position: The key structural feature is the N,N-dimethylaminomethyl group at the C-3 position. This is a significant deviation from the most successful pyrrolidine catalysts, which typically bear substituents at the C-2 position (e.g., the carboxylic acid in proline or the diaryl(silyloxy)methyl group in Hayashi-Jørgensen catalysts). The C-2 substituent plays a crucial role in establishing the stereochemical environment and often participates in hydrogen bonding to orient the substrates. The C-3 substitution in the target molecule would create a different chiral pocket, the effectiveness of which is unknown.
-
Lack of a Directing Group: The catalyst lacks a hydrogen-bond-donating group (like the carboxylic acid in proline or the hydroxyl group in prolinol) directly attached to the ring, which is often critical for activating and orienting the electrophile.[1]
-
Tertiary Amine Side Chain: The N,N-dimethylamino group is basic and could potentially influence the reaction by acting as a proton shuttle or by interacting with substrates or additives. However, it is not ideally positioned to mimic the dual activation role seen in catalysts like proline.
Predicted Catalytic Performance:
-
Reactivity: The presence of the secondary amine suggests that "this compound" could catalyze reactions via an enamine mechanism. However, the lack of an activating group might result in lower catalytic activity compared to more sophisticated catalysts.
-
Selectivity: The stereocontrol is expected to be modest at best. The substituent at the C-3 position is further removed from the nitrogen atom where the enamine is formed, potentially leading to a less organized and less effective transition state for stereoinduction compared to C-2 substituted catalysts.
-
Cross-Reactivity: The catalyst would likely be applicable to the same range of reactions as other simple pyrrolidine catalysts (e.g., aldol, Michael). However, its substrate scope might be limited due to its potentially lower reactivity.
Experimental Protocols for Catalyst Evaluation
To empirically determine the cross-reactivity and selectivity profile of "this compound," a standardized set of experiments is required. The following protocol outlines a general procedure for screening its catalytic activity in a model asymmetric aldol reaction.
General Procedure for the Asymmetric Aldol Reaction:
-
Catalyst Preparation: Ensure the catalyst, "this compound," is of high purity.
-
Reaction Setup: To a solution of the aldehyde (e.g., p-nitrobenzaldehyde, 0.2 mmol) in a suitable solvent (e.g., DMSO, CH2Cl2, or solvent-free, 1.0 mL), add the ketone (e.g., cyclohexanone or acetone, 1.0 mmol, 5.0 equiv).
-
Catalyst Loading: Add the catalyst (0.04 mmol, 20 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.
-
Determine Yield and Selectivity: Determine the isolated yield of the aldol product. The diastereomeric ratio (d.r.) can be determined by 1H NMR analysis of the crude product. The enantiomeric excess (e.e.) of the major diastereomer can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing Reaction Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Catalytic cycle for a pyrrolidine-catalyzed asymmetric aldol reaction.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical compound.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is crucial to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage. It is also toxic if swallowed and harmful if inhaled.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area. If dust or vapors are likely to be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.[3]
-
Protective Clothing: For larger quantities or in situations with a higher risk of exposure, flame-retardant antistatic protective clothing should be worn.[1]
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4]
-
Ground/bond container and receiving equipment to prevent static discharge.[1][2][4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be carried out in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying the waste.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as this compound.
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[3]
Step 2: Containment
-
If the material is spilled, soak it up with inert absorbent material.[2][4]
-
Place the waste in a suitable, clearly labeled, and closed container for disposal.[2][4]
Step 3: Storage
-
Store the waste in a well-ventilated place and keep the container tightly closed.[1][2][4]
-
Store in a cool, dry place away from heat, sparks, and flame.[2][4]
-
Store locked up.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Dispose of the contents and container to an approved waste disposal plant.[2][4]
-
Provide the complete chemical name and any other relevant information to the disposal company.
Quantitative Data Summary
| Parameter | Value | Reference |
| Flammability | Highly flammable liquid and vapor | [1] |
| Acute toxicity (Oral) | Toxic if swallowed | [1] |
| Skin corrosion/irritation | Causes severe skin burns | [1] |
| Eye damage/irritation | Causes serious eye damage | [1] |
| Acute toxicity (Inhalation) | Harmful if inhaled | [1] |
| Aquatic toxicity | Toxic to aquatic life with long lasting effects | [1][2] |
Experimental Protocols
No experimental protocols were cited in the generation of this disposal procedure. This guidance is based on standard laboratory safety practices and information from safety data sheets for similar chemical compounds.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.
Caption: Chemical Disposal Workflow
Caption: Disposal Pathway Logical Relationship
References
Personal protective equipment for handling N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
Essential Safety and Handling Guide for N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is based on the known hazards of structurally related compounds, such as pyrrolidine and other aliphatic amines, and established best practices for handling chemicals with unknown toxicological properties. It is imperative to treat this compound with a high degree of caution.
Hazard Analysis of Related Compounds
Structurally similar compounds, like pyrrolidine, are hazardous substances with the following primary concerns:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Corrosivity: Causes severe skin burns and serious eye damage.[2][3]
-
Health Effects: May cause headaches, nausea, and vomiting. High concentrations can affect the nervous system.[3][4]
Given these significant hazards, a conservative approach to personal protective equipment (PPE) and handling is essential.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Chemical-resistant gloves (Nitrile, Neoprene) | Lab coat | Not generally required if the container is intact |
| Weighing & Transferring | Chemical safety goggles or a face shield | Chemical-resistant gloves (Nitrile, Neoprene) | Chemical-resistant apron over a lab coat | Use within a certified chemical fume hood.[3] An approved respirator may be required for larger quantities. |
| Syntheses & Reactions | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile, Neoprene) | Flame-retardant lab coat, chemical-resistant apron | All operations must be conducted in a certified chemical fume hood.[3] |
| Spill & Emergency | Full face shield and chemical safety goggles | Heavy-duty chemical-resistant gloves | Full chemical-resistant suit | Self-contained breathing apparatus (SCBA) should be used.[1] |
Operational and Disposal Plans
A meticulous, step-by-step approach is critical to ensure safety when working with this compound.
Handling Procedures
-
Preparation and Planning:
-
Before beginning any work, ensure all necessary PPE is available and in good condition.[3]
-
Verify that the chemical fume hood is functioning correctly.[3]
-
Have appropriate spill control materials readily accessible, such as absorbent pads and neutralizing agents for amines (e.g., sodium bisulfite).[5]
-
-
Weighing and Transferring:
-
Conduct all weighing and transferring operations within a chemical fume hood to minimize inhalation exposure.[3]
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Ground and bond containers when transferring material to prevent static discharge, which can be an ignition source.[6]
-
-
Dissolving and Reactions:
-
Add the compound to the solvent slowly in a flask or beaker within the fume hood.
-
Ensure all reaction vessels are appropriately labeled with the chemical name and associated hazards.
-
Perform all reactions in a well-ventilated fume hood.[3] If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
-
Post-Reaction Work-up and Decontamination:
-
Quench and work up all reactions within the fume hood.
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Properly decontaminate all glassware before it is removed from the fume hood.[3]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[3]
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, weighing boats, and paper towels, in a sealed bag and then into the solid hazardous waste container.[3]
-
Labeling: Clearly label all waste containers with the full chemical name and associated hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
